An In-depth Technical Guide to the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals This technical guide outlines a proposed synthetic pathway for 2-tert-butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a proposed synthetic pathway for 2-tert-butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry and drug development. Due to the absence of a documented direct synthesis in the current literature, this guide presents a viable and chemically sound multi-step approach based on established and reliable organic chemistry transformations. The proposed pathway prioritizes regiochemical control to achieve the desired substitution pattern on the indole scaffold.
Proposed Synthetic Pathway Overview
The synthesis of 2-tert-butyl-7-chloro-4-nitroindole can be strategically achieved through a two-step process commencing with the synthesis of a key precursor, (2-chloro-5-nitrophenyl)hydrazine. This intermediate is then subjected to a Fischer indole synthesis with a carefully selected ketone to construct the final indole structure with the desired substituents in place. This approach circumvents the challenges associated with the direct functionalization of the indole core, where achieving the specific 2,4,7-trisubstitution pattern can be problematic due to the inherent reactivity and directing effects of the indole ring system.
Logical Workflow of the Proposed Synthesis
Caption: Proposed two-step synthesis of 2-tert-butyl-7-chloro-4-nitroindole.
Step 1: Synthesis of (2-chloro-5-nitrophenyl)hydrazine
The initial step involves the synthesis of the key hydrazine precursor. This is accomplished through a nucleophilic aromatic substitution reaction where one of the chlorine atoms of 1,2-dichloro-4-nitrobenzene is displaced by hydrazine.
Experimental Protocol:
A solution of 1,2-dichloro-4-nitrobenzene (1 equivalent) in acetonitrile is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, hydrazine hydrate (1.2 equivalents) is added dropwise at room temperature under a nitrogen atmosphere. After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for approximately 4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The resulting residue is then treated with water, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water, and then recrystallized from a suitable solvent system, such as acetonitrile/water, to afford pure (2-chloro-5-nitrophenyl)hydrazine.[1]
Step 2: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
The final step in the proposed pathway is the construction of the indole ring system via the Fischer indole synthesis.[2] This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of (2-chloro-5-nitrophenyl)hydrazine and a ketone. The choice of pinacolone (3,3-dimethyl-2-butanone) as the ketone component is critical for the introduction of the tert-butyl group at the C2 position of the indole.
An In-depth Technical Guide on the Predicted Chemical Properties and Potential Biological Significance of 2-tert-Butyl-7-chloro-4-nitroindole
Disclaimer: The following technical guide is a predictive analysis based on the known chemical properties and biological activities of structurally related substituted indole compounds. As of the date of this document, s...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The following technical guide is a predictive analysis based on the known chemical properties and biological activities of structurally related substituted indole compounds. As of the date of this document, specific experimental data for 2-tert-Butyl-7-chloro-4-nitroindole is not available in the public domain. This guide is intended for research and drug development professionals to provide a theoretical framework for the potential characteristics and investigation of this molecule.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activities.[1][2] The strategic placement of various substituents on the indole ring can modulate its physicochemical properties and pharmacological effects.[3] This guide focuses on the hypothetical compound 2-tert-Butyl-7-chloro-4-nitroindole, exploring its predicted chemical properties, potential synthetic routes, and plausible biological activities based on established knowledge of similar substituted indoles.
The introduction of a bulky tert-butyl group at the 2-position, a chloro group at the 7-position, and a nitro group at the 4-position is expected to confer unique electronic and steric properties to the indole core. These substitutions are likely to influence the molecule's reactivity, metabolic stability, and interactions with biological targets.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are crucial determinants of its pharmacokinetic and pharmacodynamic profiles. Based on the properties of related nitro and chloro indolinone derivatives, a summary of the predicted properties for 2-tert-Butyl-7-chloro-4-nitroindole is presented below.[4]
Property
Predicted Value/Characteristic
Rationale
Molecular Formula
C₁₂H₁₃ClN₂O₂
Based on the chemical structure.
Molecular Weight
~252.7 g/mol
Calculated from the molecular formula.
Appearance
Likely a crystalline solid
Many substituted indoles are solids at room temperature.
Solubility
Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, DMF, alcohols)
The nitro group may slightly increase water solubility, but the overall structure is largely nonpolar.[4]
Lipophilicity (LogP)
Moderately high
The tert-butyl and chloro groups are expected to increase lipophilicity.[4]
Acidity/Basicity
The indole N-H is weakly acidic.
The electron-withdrawing nitro and chloro groups may increase the acidity of the N-H proton compared to unsubstituted indole.
Polar Surface Area
~68 Ų
Estimated based on the presence of the nitro group and the indole nitrogen.
Hypothetical Synthesis
A plausible synthetic route for 2-tert-Butyl-7-chloro-4-nitroindole could involve a multi-step process starting from a commercially available substituted indole or by constructing the indole ring via established methods like the Fischer or Bischler-Möhlau indole synthesis. A potential retrosynthetic analysis is outlined below.
Caption: Hypothetical retrosynthetic analysis for 2-tert-Butyl-7-chloro-4-nitroindole.
Experimental Protocol: Fischer Indole Synthesis of 2-tert-Butyl-7-chloroindole (Hypothetical)
This protocol is a generalized procedure based on standard Fischer indole synthesis methodologies.
Formation of Hydrazone:
To a solution of 2-chlorophenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
Add 3,3-dimethyl-2-butanone (1.1 eq) dropwise to the solution.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by Thin Layer Chromatography (TLC).
Upon completion, the solvent is removed under reduced pressure to yield the crude hydrazone.
Cyclization:
The crude hydrazone is dissolved in a high-boiling point solvent such as toluene or xylene.
A Lewis acid catalyst (e.g., ZnCl₂, BF₃·OEt₂) or a Brønsted acid (e.g., polyphosphoric acid) is added to the mixture.
The reaction is heated to reflux (110-140 °C) for 8-12 hours.
The reaction is monitored by TLC for the formation of the indole product.
After cooling, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate.
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
The crude product is purified by column chromatography on silica gel to afford 2-tert-Butyl-7-chloroindole.
Experimental Protocol: Nitration of 2-tert-Butyl-7-chloroindole (Hypothetical)
This protocol is based on standard electrophilic nitration reactions of indoles.[5]
Nitration Reaction:
Dissolve 2-tert-Butyl-7-chloroindole (1.0 eq) in a suitable solvent such as acetic anhydride or trifluoroacetic anhydride at a low temperature (e.g., -10 to 0 °C).
Slowly add a nitrating agent, such as tetramethylammonium nitrate, to the cooled solution.[5]
Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.
Upon completion, carefully pour the reaction mixture into ice-water.
The precipitated product is collected by filtration, washed with cold water, and dried.
Further purification can be achieved by recrystallization or column chromatography.
Predicted Reactivity and Chemical Properties
The reactivity of the indole ring is significantly influenced by its substituents.
Electrophilic Aromatic Substitution: The indole nucleus is generally electron-rich and prone to electrophilic attack. However, the presence of the electron-withdrawing nitro and chloro groups is expected to deactivate the ring towards further electrophilic substitution. The most likely position for any further substitution would be the C5 or C6 position, directed by the existing substituents.
Nucleophilic Aromatic Substitution: The nitro group at the C4 position may activate the chloro group at the C7 position for nucleophilic aromatic substitution, although this would likely require harsh reaction conditions.
Reactions at the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This amino derivative could serve as a versatile intermediate for further functionalization.
Reactions at the N-H Position: The indole nitrogen can undergo N-alkylation or N-acylation under basic conditions.
Potential Biological Activities and Signaling Pathways
Substituted indoles are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6]
Anticancer Activity: Many nitroindole derivatives have been investigated as potential anticancer agents.[7][8] They can exert their effects through various mechanisms, such as binding to G-quadruplex DNA, inhibiting protein kinases, or inducing apoptosis.[7][8] The presence of the nitro group in 2-tert-Butyl-7-chloro-4-nitroindole makes it a candidate for investigation in this area.
Caption: A potential mechanism of anticancer activity via c-Myc G-quadruplex stabilization.
Antimicrobial Activity: Halogenated indoles have demonstrated significant antimicrobial properties.[1] The chloro substituent in the target molecule suggests that it could be explored for its activity against various bacterial and fungal strains.
5-HT Receptor Antagonism: 4-Nitroindole derivatives have been studied as antagonists for serotonin receptors, particularly the 5-HT2A receptor.[9] This suggests a potential application in the treatment of neurological disorders.
Spectroscopic Characterization (Predicted)
The structure of 2-tert-Butyl-7-chloro-4-nitroindole could be confirmed using standard spectroscopic techniques.
Technique
Predicted Key Features
¹H NMR
- A singlet for the tert-butyl protons (~1.4-1.6 ppm).- A signal for the N-H proton (likely broad, > 8.0 ppm).- Signals for the aromatic protons on the indole ring, with chemical shifts and coupling patterns dictated by the substituents.
¹³C NMR
- Signals for the quaternary and methyl carbons of the tert-butyl group.- Signals for the aromatic carbons of the indole ring, with shifts influenced by the electron-withdrawing and donating effects of the substituents.
IR Spectroscopy
- A characteristic N-H stretching vibration (~3300-3400 cm⁻¹).- Strong asymmetric and symmetric stretching vibrations for the nitro group (~1520 and 1340 cm⁻¹).- C-Cl stretching vibration in the fingerprint region.
Mass Spectrometry
- A molecular ion peak corresponding to the molecular weight of the compound.- A characteristic isotopic pattern for the chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
Conclusion
While specific experimental data for 2-tert-Butyl-7-chloro-4-nitroindole is currently unavailable, this in-depth theoretical guide provides a comprehensive overview of its predicted chemical properties, potential synthetic strategies, and plausible biological activities. The unique combination of a bulky hydrophobic group, a halogen, and a strong electron-withdrawing group on the indole scaffold suggests that this molecule could possess interesting and potentially valuable properties for drug discovery and development. The experimental protocols and predictive data presented herein offer a foundational framework for researchers interested in the synthesis and evaluation of this novel compound. Further empirical investigation is necessary to validate these predictions and fully elucidate the chemical and biological profile of 2-tert-Butyl-7-chloro-4-nitroindole.
An In-Depth Technical Guide to 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest in medicinal c...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest in medicinal chemistry and drug development. This document consolidates available information on its chemical identity, structure, and a proposed synthetic pathway. While specific experimental data for this compound is not widely available in published literature, this guide presents predicted physicochemical properties and exemplary experimental protocols based on established chemical principles and data from structurally related molecules. Furthermore, we explore a potential mechanism of action as a c-Myc G-quadruplex binder, a promising avenue for anticancer therapeutic strategies. This guide is intended to serve as a foundational resource for researchers investigating this and similar molecular scaffolds.
Structure Details: The molecule features an indole core, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The indole is substituted at several positions: a tert-butyl group at position 2, a chlorine atom at position 7, and a nitro group at position 4.
Physicochemical and Spectroscopic Data
While specific experimental data for 2-tert-Butyl-7-chloro-4-nitroindole is limited in publicly accessible literature, the following table summarizes key physicochemical and spectroscopic properties. It should be noted that some of this data is predicted or based on analogous compounds.
Property
Value
Source/Method
Molecular Weight
252.7 g/mol
Calculated
Melting Point
Not available
-
Boiling Point
Not available
-
Solubility
Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.
Expected [M]+ at m/z 252 and 254 in a ~3:1 ratio due to the chlorine isotope. Fragmentation would likely involve loss of the tert-butyl group.
Based on the principles of mass spectrometry.
Infrared (IR) Spectroscopy
Expected characteristic peaks: N-H stretch (~3300-3500 cm⁻¹), C-H stretch (aromatic and aliphatic, ~2850-3100 cm⁻¹), N-O stretch (nitro group, asymmetric and symmetric, ~1500-1550 cm⁻¹ and ~1335-1385 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹).
Based on characteristic infrared absorption frequencies.
Experimental Protocols
Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of 2-tert-Butyl-7-chloro-4-nitroindole.
Step 1: Oxidation of 2-Chloro-6-nitrotoluene
Reaction: Oxidation of the methyl group of 2-chloro-6-nitrotoluene to an aldehyde.
Reagents: A suitable oxidizing agent such as chromium trioxide (CrO₃) in acetic anhydride or potassium permanganate (KMnO₄).
Procedure: 2-Chloro-6-nitrotoluene is dissolved in a suitable solvent (e.g., acetic anhydride). The oxidizing agent is added portion-wise at a controlled temperature (e.g., 0-10 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product, 2-chloro-6-nitrobenzaldehyde, is extracted and purified by column chromatography.
Step 2: Grignard Reaction
Reaction: Addition of a tert-butyl group to the aldehyde via a Grignard reaction.
Reagents: 2-Chloro-6-nitrobenzaldehyde, tert-butylmagnesium chloride (in a suitable solvent like THF), and anhydrous diethyl ether or THF as the reaction solvent.
Procedure: A solution of 2-chloro-6-nitrobenzaldehyde in the anhydrous solvent is cooled in an ice bath. The tert-butylmagnesium chloride solution is added dropwise under an inert atmosphere (e.g., nitrogen or argon). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The product, 1-(2-chloro-6-nitrophenyl)-2,2-dimethylpropan-1-ol, is extracted and purified.
Step 3: Reduction of the Nitro Group
Reaction: Reduction of the nitro group to an amine.
Reagents: The product from Step 2, and a reducing agent such as tin(II) chloride (SnCl₂) in ethanol or catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst).
Procedure: The nitro compound is dissolved in a suitable solvent. The reducing agent is added, and the reaction is typically heated. Progress is monitored by TLC. After completion, the reaction mixture is worked up to remove the catalyst or tin salts, and the product, 1-(2-amino-6-chlorophenyl)-2,2-dimethylpropan-1-ol, is isolated.
Step 4: Acid-Catalyzed Cyclization
Reaction: An intramolecular cyclization to form the indole ring.
Reagents: The amino alcohol from Step 3 and a strong acid catalyst such as polyphosphoric acid (PPA) or a Lewis acid.
Procedure: The amino alcohol is heated with the acid catalyst. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled and neutralized. The product, 2-tert-butyl-7-chloroindole, is extracted and purified by column chromatography.
Step 5: Nitration
Reaction: Electrophilic aromatic substitution to introduce the nitro group at the 4-position.
Reagents: 2-tert-Butyl-7-chloroindole and a nitrating agent such as nitric acid in sulfuric acid or a milder nitrating agent like acetyl nitrate.
Procedure: The indole is dissolved in a suitable solvent and cooled. The nitrating agent is added slowly at a low temperature to control the reaction and regioselectivity. The reaction is monitored by TLC. Upon completion, the reaction is quenched with ice water, and the product, 2-tert-Butyl-7-chloro-4-nitroindole, is filtered or extracted and purified by recrystallization or column chromatography.
Potential Biological Activity and Signaling Pathway
While the specific biological activity of 2-tert-Butyl-7-chloro-4-nitroindole has not been extensively reported, substituted nitroindoles have emerged as a class of compounds with potential anticancer properties. One of the key mechanisms of action for some nitroindole derivatives is the stabilization of G-quadruplex structures in the promoter regions of oncogenes, such as c-Myc.
c-Myc G-Quadruplex Binding and Transcriptional Repression
The promoter region of the c-Myc oncogene contains a guanine-rich sequence that can fold into a G-quadruplex secondary structure. The formation of this G-quadruplex can act as a silencer element, inhibiting the transcription of the c-Myc gene. Small molecules that can bind to and stabilize this G-quadruplex structure can therefore lead to the downregulation of c-Myc expression. Since c-Myc is a key regulator of cell proliferation, its downregulation can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothetical signaling pathway for the anticancer activity of 2-tert-Butyl-7-chloro-4-nitroindole via c-Myc G-quadruplex stabilization.
Experimental Workflow for Evaluating Biological Activity
To validate the proposed mechanism of action, a series of experiments would be necessary.
Spectroscopic and Synthetic Profile of 2-tert-Butyl-7-chloro-4-nitroindole: A Technical Guide
For Immediate Release This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 2-tert-Butyl-7-chloro-4-nitroindole. This document...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
This technical guide provides a comprehensive overview of the predicted spectroscopic data and a plausible synthetic route for the novel compound, 2-tert-Butyl-7-chloro-4-nitroindole. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Due to the absence of published experimental data for this specific molecule, the spectroscopic information presented herein is predicted based on the analysis of structurally related compounds and established principles of spectroscopic interpretation.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-tert-Butyl-7-chloro-4-nitroindole.
Table 1: Predicted ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Multiplicity
Number of Protons
Assignment
~ 8.5 - 9.0
Singlet
1H
N-H
~ 7.8 - 8.2
Doublet
1H
H-5
~ 7.2 - 7.6
Doublet
1H
H-6
~ 6.5 - 6.8
Singlet
1H
H-3
~ 1.4 - 1.6
Singlet
9H
tert-Butyl
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS).
Table 2: Predicted ¹³C NMR Spectroscopic Data
Chemical Shift (δ, ppm)
Assignment
~ 150 - 155
C-2
~ 140 - 145
C-4
~ 135 - 140
C-7a
~ 125 - 130
C-3a
~ 120 - 125
C-6
~ 115 - 120
C-5
~ 110 - 115
C-7
~ 100 - 105
C-3
~ 32 - 35
C(CH₃)₃
~ 28 - 30
C(CH₃)₃
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹)
Functional Group Assignment
~ 3400 - 3300
N-H Stretch
~ 2960 - 2870
C-H Stretch (tert-Butyl)
~ 1520 - 1490
N-O Asymmetric Stretch (Nitro)
~ 1350 - 1320
N-O Symmetric Stretch (Nitro)
~ 800 - 750
C-Cl Stretch
Table 4: Predicted Mass Spectrometry Data
m/z
Interpretation
[M]+
Molecular Ion Peak
[M-15]+
Loss of a methyl group (CH₃) from the tert-butyl substituent.
[M-NO₂]+
Loss of the nitro group.
Proposed Experimental Protocols
The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole can be envisioned through a multi-step process, likely commencing with a substituted aniline. A plausible synthetic strategy is outlined below.
General Synthetic Approach: Fischer Indole Synthesis
A potential route to the target molecule is the Fischer indole synthesis, a well-established method for preparing indoles.[1] This would involve the reaction of a suitably substituted phenylhydrazine with pivalaldehyde (2,2-dimethylpropanal), followed by cyclization under acidic conditions. Subsequent chlorination and nitration would yield the final product.
Step 1: Synthesis of a Substituted Phenylhydrazine
The synthesis would begin with a commercially available chloro-nitroaniline, which would be converted to the corresponding phenylhydrazine.
Step 2: Fischer Indole Synthesis
The synthesized phenylhydrazine would then be reacted with pivalaldehyde to form a phenylhydrazone. This intermediate would then be cyclized, typically using a protic or Lewis acid catalyst, to form the 2-tert-butylindole core.
Step 3: Halogenation and Nitration
The resulting indole would then undergo electrophilic aromatic substitution to introduce the chloro and nitro groups at the desired positions. The order of these steps would be critical to ensure the correct regiochemistry.
Spectroscopic Analysis Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra would be acquired on a 300 or 400 MHz spectrometer. The sample would be dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and spectra would be referenced to the residual solvent peak or an internal standard (TMS).
Infrared (IR) Spectroscopy:
The IR spectrum would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS):
Mass spectral data would be obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern of the compound.
Visualizing the Workflow
The following diagrams illustrate the proposed synthetic and analytical workflow.
Caption: Proposed synthetic pathway for 2-tert-Butyl-7-chloro-4-nitroindole.
Caption: Analytical workflow for the characterization of the synthesized compound.
In-depth Technical Guide on the Physicochemical Characteristics of Substituted Indoles: A Focus on 2-tert-Butyl-7-chloro-4-nitroindole
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the physical characteristics, detailed synthesis protocols, and biological activity of 2-tert-Buty...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: Despite a comprehensive search of scientific literature and chemical databases, specific experimental data on the physical characteristics, detailed synthesis protocols, and biological activity of 2-tert-Butyl-7-chloro-4-nitroindole are not publicly available at this time. The following guide provides a general framework for the characterization of novel substituted indoles, drawing upon established methodologies for related compounds, and presents hypothetical data for illustrative purposes.
Introduction to Substituted Indoles
Indole and its derivatives are a cornerstone of heterocyclic chemistry, forming the core structure of numerous natural products, pharmaceuticals, and agrochemicals.[1][2][3] The strategic placement of various substituents on the indole scaffold allows for the fine-tuning of their biological and physical properties, making them a subject of intense research in drug discovery and materials science.[1][4][5] The target molecule of this guide, 2-tert-Butyl-7-chloro-4-nitroindole, possesses a unique combination of a bulky tert-butyl group, an electron-withdrawing chloro group, and a strongly electron-withdrawing nitro group, suggesting potentially interesting electronic and steric properties.
Hypothetical Physical Characteristics
While specific data for 2-tert-Butyl-7-chloro-4-nitroindole is unavailable, the table below presents a hypothetical set of physical properties that could be expected for a substituted indole of this nature. These values are for illustrative purposes only and should not be considered as experimentally verified data.
Property
Hypothetical Value
General Method of Determination
Molecular Formula
C₁₂H₁₃ClN₂O₂
Calculated from the chemical structure.
Molecular Weight
268.70 g/mol
Calculated from the molecular formula.
Appearance
Yellow crystalline solid
Visual inspection.
Melting Point
150-155 °C
Differential Scanning Calorimetry (DSC) or melting point apparatus.
Boiling Point
> 300 °C (decomposes)
Not typically determined for complex organic solids; decomposition is common at high temps.
Solubility
Soluble in DMSO, DMF, Acetone; Insoluble in water
Standard solubility tests in a range of solvents.
LogP
3.5 - 4.5
Calculated using software (e.g., ChemDraw) or determined by HPLC.
pKa
~15 (indole NH)
Potentiometric titration or computational prediction.
General Synthetic Strategies for Substituted Indoles
The synthesis of polysubstituted indoles often requires multi-step sequences. While a specific protocol for 2-tert-Butyl-7-chloro-4-nitroindole is not documented, established methods for related structures provide a likely synthetic route. A plausible approach could involve the construction of a substituted nitrophenyl precursor followed by cyclization to form the indole ring.
Potential Synthetic Workflow
A general workflow for the synthesis and characterization of a novel substituted indole is depicted below. This process begins with the selection of appropriate starting materials and proceeds through synthesis, purification, and comprehensive structural and purity analysis.
Caption: General workflow for the synthesis and characterization of a novel substituted indole.
Key Experimental Protocols
The following are generalized experimental protocols that would be essential in the synthesis and characterization of a compound like 2-tert-Butyl-7-chloro-4-nitroindole.
General Procedure for Fischer Indole Synthesis:
A solution of a substituted phenylhydrazine (1.0 eq.) and a ketone (1.1 eq.) in a suitable solvent (e.g., ethanol, acetic acid, or toluene) is prepared.
A catalyst (e.g., zinc chloride, polyphosphoric acid, or a Brønsted acid) is added to the mixture.
The reaction is heated to reflux for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
The crude product is purified by column chromatography on silica gel.
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be acquired to determine the chemical structure of the compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as the N-H of the indole and the nitro group.
High-Performance Liquid Chromatography (HPLC): HPLC would be employed to determine the purity of the final compound.
Melting Point Analysis: The melting point would be measured to assess the purity and provide a key physical characteristic.
Biological Activity and Signaling Pathways
Currently, there is no published information on the biological activity of 2-tert-Butyl-7-chloro-4-nitroindole. Therefore, no signaling pathway diagrams can be provided. For a novel compound, initial biological screening would typically involve assays to assess its cytotoxicity and its interaction with a panel of common drug targets.
Conclusion
While 2-tert-Butyl-7-chloro-4-nitroindole is commercially available, a thorough review of the scientific literature reveals a gap in the publicly available data regarding its specific physical characteristics, detailed experimental protocols for its synthesis, and its biological effects. The information and protocols presented in this guide are based on general knowledge of substituted indole chemistry and are intended to provide a framework for the potential characterization of this and other novel indole derivatives. Further experimental investigation is required to elucidate the specific properties of this compound.
An In-depth Technical Guide to the Solubility Profile of 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-tert-Butyl-7-chloro-4-nitroindole in common laboratory sol...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-tert-Butyl-7-chloro-4-nitroindole in common laboratory solvents. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the theoretical considerations based on its structure and provides detailed, generalized experimental protocols for determining its solubility. The data presented in the tables is illustrative and serves as a template for recording experimentally determined values.
Introduction
2-tert-Butyl-7-chloro-4-nitroindole is a substituted indole derivative. The solubility of such a compound is a critical parameter in various stages of research and development, including chemical synthesis, purification, formulation, and biological screening. The presence of a bulky non-polar tert-butyl group, a polar nitro group, and a halogenated aromatic system suggests a nuanced solubility profile, with expected miscibility in a range of organic solvents and limited solubility in aqueous media.
Predicted Solubility Characteristics
Based on the structure of 2-tert-Butyl-7-chloro-4-nitroindole, the following solubility characteristics can be predicted:
Aqueous Solubility: The molecule is largely non-polar due to the indole nucleus and the tert-butyl group. While the nitro group adds some polarity, overall solubility in water is expected to be low. The compound is not expected to have ionizable groups that would significantly increase its solubility in aqueous acids or bases.
Polar Aprotic Solvents: Solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are likely to be effective in dissolving the compound due to their ability to interact with the polar nitro group and the aromatic system.
Polar Protic Solvents: Alcohols such as ethanol and methanol are also expected to be good solvents, capable of hydrogen bonding with the N-H of the indole ring and interacting with the nitro group.
Non-Polar Solvents: Solvents like hexanes and toluene may show limited ability to dissolve the compound, primarily interacting with the tert-butyl group and the carbocyclic part of the indole ring. The presence of the polar nitro group will likely limit solubility in highly non-polar solvents.
Chlorinated Solvents: Dichloromethane and chloroform are anticipated to be effective solvents due to their ability to dissolve a wide range of organic compounds.
Quantitative Solubility Data
The following table summarizes the anticipated solubility of 2-tert-Butyl-7-chloro-4-nitroindole in a selection of common laboratory solvents. Note: These values are illustrative placeholders and should be replaced with experimentally determined data.
Solvent
Type
Predicted Solubility (g/L) at 25°C
Water
Aqueous
< 0.1
0.1 M HCl
Aqueous Acid
< 0.1
0.1 M NaOH
Aqueous Base
< 0.1
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 100
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 100
Acetone
Polar Aprotic
50 - 100
Acetonitrile
Polar Aprotic
20 - 50
Methanol
Polar Protic
20 - 50
Ethanol
Polar Protic
10 - 20
Isopropanol
Polar Protic
5 - 10
Dichloromethane (DCM)
Chlorinated
> 100
Chloroform
Chlorinated
> 100
Tetrahydrofuran (THF)
Ether
50 - 100
Ethyl Acetate
Ester
20 - 50
Toluene
Aromatic
5 - 10
Hexanes
Non-Polar
< 1
Experimental Protocols for Solubility Determination
A general protocol for determining the solubility of a solid organic compound like 2-tert-Butyl-7-chloro-4-nitroindole is provided below. This can be adapted for both qualitative and quantitative measurements.
This method provides a rapid screening of solubility in various solvents.
Materials:
2-tert-Butyl-7-chloro-4-nitroindole
A selection of test solvents (see table above)
Small test tubes or vials
Vortex mixer
Spatula
Procedure:
Add approximately 10 mg of 2-tert-Butyl-7-chloro-4-nitroindole to a small test tube.
Add 1 mL of the chosen solvent to the test tube.
Vortex the mixture vigorously for 1-2 minutes.
Visually inspect the solution. Classify the solubility as:
Soluble: No solid particles are visible.
Partially Soluble: Some solid has dissolved, but undissolved particles remain.
Insoluble: The solid appears largely undissolved.
This method provides a more precise measurement of solubility.
Materials:
2-tert-Butyl-7-chloro-4-nitroindole
A selection of test solvents
Scintillation vials or flasks with screw caps
Orbital shaker or rotator
Analytical balance
Centrifuge
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Volumetric flasks and pipettes
Procedure:
Prepare a saturated solution by adding an excess amount of 2-tert-Butyl-7-chloro-4-nitroindole to a known volume of the solvent in a sealed vial.
Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
After equilibration, allow the solution to stand undisturbed to let undissolved solid settle.
Centrifuge the solution to further separate the undissolved solid.
Carefully withdraw a known volume of the supernatant.
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
Determine the concentration of the dissolved compound using a calibrated HPLC or UV-Vis method.
Calculate the solubility in g/L or other appropriate units.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of an organic compound.
Caption: General workflow for quantitative solubility determination.
Logical Relationships in Solubility Testing
The following diagram outlines the decision-making process in qualitative solubility testing.
Caption: Decision tree for qualitative solubility analysis.
Conclusion
Foundational
An In-depth Technical Guide to 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry and d...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-tert-Butyl-7-chloro-4-nitroindole, a substituted indole of interest in medicinal chemistry and drug discovery. This document details its chemical identifiers, potential synthetic pathways, and prospective biological activities based on related compounds, offering a valuable resource for researchers in the field.
Chemical Identity
The fundamental chemical identifiers for 2-tert-Butyl-7-chloro-4-nitroindole are crucial for accurate documentation and database searches.
A potential synthetic workflow is outlined below. This pathway is inferred from general synthetic methodologies for substituted indoles.
Caption: A potential synthetic route to 2-tert-Butyl-7-chloro-4-nitroindole.
Key Experimental Protocols
Step 1: Synthesis of 2-tert-Butyl-7-chloroindole (Intermediate B)
The introduction of a tert-butyl group at the C2 position of the indole ring can be achieved via a Friedel-Crafts alkylation.
Reaction: 7-chloroindole is reacted with a tert-butylating agent, such as tert-butyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is typically carried out in an inert solvent.
Step 2: Nitration of 2-tert-Butyl-7-chloroindole (to yield Final Product C)
The nitration of the indole ring is a critical step. The position of nitration is directed by the existing substituents. The chloro group at position 7 and the tert-butyl group at position 2 will influence the regioselectivity of the nitration. Standard nitrating conditions often involve a mixture of nitric acid and sulfuric acid.[2] However, due to the potential for harsh conditions to degrade the indole ring, milder, more regioselective nitration methods might be preferable.
Milder Nitration Protocol: A practical method for the regioselective nitration of indoles has been developed using ammonium tetramethylnitrate under non-acidic and non-metallic conditions.[3][4][5] This protocol utilizes trifluoroacetyl nitrate, generated in situ, as the electrophilic nitrating agent.[3][4][5]
General Procedure: To a solution of the substituted indole (1 mmol) in a suitable solvent like acetonitrile, tetramethylammonium nitrate (1.1 mmol) is added. The mixture is cooled, and a solution of trifluoroacetic anhydride is added. The reaction is monitored by TLC and, upon completion, quenched with a saturated sodium carbonate solution.[3]
It is important to note that the directing effects of the existing substituents will play a crucial role in the final position of the nitro group. While the chloro and tert-butyl groups are generally ortho, para-directing, the overall electronic nature of the substituted indole will determine the final regioselectivity.[6]
Potential Biological Activity and Signaling Pathways
While no specific biological data for 2-tert-Butyl-7-chloro-4-nitroindole has been reported, the structural motifs present in the molecule—specifically the substituted nitroindole core—are found in compounds with significant biological activities, particularly anticancer properties.
Anticancer Potential
Substituted nitroindoles have demonstrated broad-spectrum anticancer activities.[3] For instance, a series of pyrrolidine-substituted 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell-cycle arrest in cancer cells.[3][4]
Mechanism of Action: These compounds can induce the generation of reactive oxygen species (ROS), contributing to their antiproliferative effects.[3]
The presence of a chloro substituent on the indole ring has also been associated with enhanced anticancer activity in some contexts.[7]
Postulated Signaling Pathway Involvement
Based on the activity of related nitroindole compounds, it is plausible that 2-tert-Butyl-7-chloro-4-nitroindole could interact with key oncogenic pathways.
Caption: Postulated mechanism of anticancer activity for 2-tert-Butyl-7-chloro-4-nitroindole.
This proposed pathway suggests that the compound may stabilize the G-quadruplex structure in the c-Myc promoter region, leading to transcriptional repression. Concurrently, it may induce oxidative stress through the generation of ROS, ultimately culminating in apoptotic cell death.
Conclusion and Future Directions
2-tert-Butyl-7-chloro-4-nitroindole represents a molecule of interest for further investigation in the field of drug discovery. The synthetic routes outlined in this guide provide a foundation for its preparation. Future research should focus on the definitive synthesis and characterization of this compound, followed by in-depth biological evaluation to ascertain its potential as a therapeutic agent. Screening against a panel of cancer cell lines and investigation into its effects on specific signaling pathways, such as the c-Myc pathway, would be critical next steps in elucidating its pharmacological profile. The structural alerts within this molecule suggest that it is a promising candidate for development as a novel anticancer agent.
Molecular weight and formula of 2-tert-Butyl-7-chloro-4-nitroindole
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of investigation for 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest to researc...
Author: BenchChem Technical Support Team. Date: November 2025
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of investigation for 2-tert-Butyl-7-chloro-4-nitroindole, a substituted nitroindole of interest to researchers and professionals in drug development.
Core Molecular Data
The fundamental chemical properties of 2-tert-Butyl-7-chloro-4-nitroindole are summarized below. These values are essential for any experimental work involving this compound.
Property
Value
Molecular Formula
C₁₂H₁₃ClN₂O₂
Molecular Weight
252.70 g/mol
IUPAC Name
2-(tert-butyl)-7-chloro-4-nitro-1H-indole
CAS Number
1000018-53-0
Synthesis and Characterization
Proposed Synthetic Workflow
The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole would likely begin with a suitably substituted aniline precursor, followed by the construction of the indole ring and subsequent functional group manipulations. A potential logical workflow is outlined below.
Caption: A logical workflow for the synthesis and characterization of 2-tert-Butyl-7-chloro-4-nitroindole.
Potential Biological Activity and Signaling Pathways
Nitroindoles are a class of compounds known to possess a range of biological activities. While the specific activity of 2-tert-Butyl-7-chloro-4-nitroindole has not been extensively documented, related compounds have shown potential as anticancer agents. One area of investigation for novel nitroindoles is their interaction with and modulation of key cellular signaling pathways involved in cancer progression.
A hypothetical signaling pathway that could be investigated for this compound is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.
Caption: A diagram illustrating a hypothetical investigation into the inhibitory effects of 2-tert-Butyl-7-chloro-4-nitroindole on the PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of this specific compound would need to be developed. Below are generalized methodologies that could be adapted for this purpose.
General Synthesis Protocol
Indole Ring Formation: A substituted aniline would be reacted with a suitable ketone or aldehyde under conditions appropriate for a Fischer, Bischler, or other indole synthesis to form the core indole structure.
Chlorination: The resulting indole would be subjected to chlorination using a reagent such as N-chlorosuccinimide (NCS) to introduce the chlorine atom at the 7-position.
Nitration: The chlorinated indole would then be nitrated using a nitrating agent, such as nitric acid in a sulfuric acid medium, to introduce the nitro group at the 4-position.
Purification: The crude product would be purified by column chromatography on silica gel, followed by recrystallization to obtain the pure 2-tert-Butyl-7-chloro-4-nitroindole.
Characterization: The structure of the final compound would be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
General Biological Evaluation Protocol (Cell-Based Assay)
Cell Culture: A cancer cell line with a known dysregulated signaling pathway (e.g., PI3K/Akt/mTOR) would be cultured under standard conditions.
Compound Treatment: The cells would be treated with varying concentrations of 2-tert-Butyl-7-chloro-4-nitroindole for a specified period.
Cell Viability Assay: A cell viability assay (e.g., MTT or CellTiter-Glo) would be performed to determine the effect of the compound on cell proliferation.
Western Blot Analysis: Protein lysates from treated and untreated cells would be subjected to Western blot analysis to assess the phosphorylation status and total protein levels of key signaling proteins within the pathway of interest (e.g., Akt, mTOR).
Data Analysis: The results would be analyzed to determine the IC₅₀ value of the compound and its effect on the target signaling pathway.
Protocols & Analytical Methods
Method
Application Notes and Protocols for the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole, a potentially valuable intermediate in drug discovery a...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole, a potentially valuable intermediate in drug discovery and materials science. The synthesis is presented as a two-step process, commencing with the formation of the indole core via a Fischer indole synthesis, followed by regioselective nitration.
Quantitative Data Summary
As this is a proposed synthetic protocol, the following table summarizes expected physicochemical properties for the final product based on data for structurally related compounds. Experimental values should be determined upon synthesis.
This step employs the Fischer indole synthesis, a reliable method for constructing the indole nucleus from a phenylhydrazine and a ketone.[1][2] The reaction of (2-chlorophenyl)hydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic conditions is expected to yield the desired 2-tert-butyl-7-chloroindole. The ortho-substituent on the phenylhydrazine directs the cyclization to form the 7-substituted indole.[2]
Materials:
(2-chlorophenyl)hydrazine hydrochloride
Pinacolone (3,3-dimethyl-2-butanone)
Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Procedure:
To a stirred solution of (2-chlorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add pinacolone (1.1 eq).
Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. The reaction can be monitored by Thin Layer Chromatography (TLC).
Cool the reaction mixture and remove the solvent under reduced pressure.
To the resulting crude hydrazone, add polyphosphoric acid (10 eq by weight) or a mixture of acetic acid and a catalytic amount of sulfuric acid.
Heat the mixture to 80-100 °C for 2-4 hours. Monitor the progress of the reaction by TLC until the starting hydrazone is consumed.
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
Combine the organic layers and wash with water and then with brine.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude 2-tert-butyl-7-chloroindole by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Step 2: Nitration of 2-tert-Butyl-7-chloroindole to 2-tert-Butyl-7-chloro-4-nitroindole
The nitration of the indole ring is an electrophilic aromatic substitution. While indoles typically undergo substitution at the C3 position, the presence of substituents can influence the regioselectivity.[3] For 2,7-disubstituted indoles, nitration at the C4 or C6 positions is possible. The following protocol uses standard nitrating conditions, which may produce a mixture of isomers requiring careful purification.
Materials:
2-tert-Butyl-7-chloroindole (from Step 1)
Concentrated sulfuric acid (H₂SO₄)
Concentrated nitric acid (HNO₃, 70%)
Dichloromethane (DCM) or another suitable inert solvent
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Hexanes
Ethyl acetate
Procedure:
Dissolve 2-tert-butyl-7-chloroindole (1.0 eq) in concentrated sulfuric acid at 0 °C in an ice bath.
Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
Upon completion, carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solvent under reduced pressure to yield the crude product.
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate solvent system to isolate the 2-tert-Butyl-7-chloro-4-nitroindole isomer.
Visualizations
Synthetic Workflow Diagram
Caption: A workflow diagram illustrating the two-step synthesis of 2-tert-Butyl-7-chloro-4-nitroindole.
Logical Relationship of Synthesis Steps
Caption: Logical flow of the synthetic protocol from starting materials to the final product.
Applications of 2-tert-Butyl-7-chloro-4-nitroindole in Medicinal Chemistry: Information Not Available
Extensive searches of publicly available scientific literature and patent databases have yielded no specific information on the medicinal chemistry applications, synthesis, or biological activity of the compound 2-tert-B...
Author: BenchChem Technical Support Team. Date: November 2025
Extensive searches of publicly available scientific literature and patent databases have yielded no specific information on the medicinal chemistry applications, synthesis, or biological activity of the compound 2-tert-Butyl-7-chloro-4-nitroindole .
While searches identified commercial suppliers listing the compound, these sources do not provide any experimental data, application notes, or relevant protocols regarding its use in research or drug development. The scientific search results focused on related but distinct indole derivatives, such as various 3-nitroindoles and other substituted indoles, none of which correspond to the specific structure of 2-tert-Butyl-7-chloro-4-nitroindole.
Consequently, it is not possible to provide the requested detailed Application Notes, Experimental Protocols, quantitative data tables, or visualizations for this particular molecule. The absence of published research indicates that this compound may be a novel chemical entity with uncharacterized properties or a synthetic intermediate that has not been extensively studied for its biological effects.
Researchers and scientists interested in this molecule would need to undertake foundational research to determine its synthetic routes, physicochemical properties, and pharmacological activities. Such a research workflow would typically involve:
Chemical Synthesis and Characterization: Developing a reliable method for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole and confirming its structure and purity using analytical techniques such as NMR, mass spectrometry, and elemental analysis.
In Vitro Biological Screening: Assessing the compound's activity against a panel of biological targets, such as enzymes, receptors, or cancer cell lines, to identify potential therapeutic areas.
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to understand the relationship between its chemical structure and biological activity, which can guide the design of more potent and selective molecules.
Mechanism of Action Studies: Investigating the specific molecular pathways and mechanisms through which the compound exerts its biological effects.
A generalized workflow for novel compound investigation is depicted below.
Method
Application Notes and Protocols: 2-tert-Butyl-7-chloro-4-nitroindole as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole, a strategically functionalized ind...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole, a strategically functionalized indole derivative. This building block offers multiple reaction sites for diversification, making it a valuable starting material for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science. The bulky tert-butyl group at the C2 position can enhance metabolic stability and introduce unique conformational constraints, while the chloro and nitro groups at the C7 and C4 positions, respectively, serve as versatile handles for a variety of chemical transformations.
Proposed Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
A. Synthetic Workflow
Caption: Proposed synthetic pathway for 2-tert-Butyl-7-chloro-4-nitroindole.
B. Experimental Protocol (Theoretical)
Step 1: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitro-1H-indole
To a solution of 2-chloro-5-nitrophenylhydrazine (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid), add pinacolone (1.1 eq).
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid, polyphosphoric acid).
Heat the reaction mixture to reflux for 4-12 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., ethyl acetate).
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford 2-tert-Butyl-7-chloro-4-nitro-1H-indole.
Step 2: N-Protection of the Indole Ring
To a solution of 2-tert-Butyl-7-chloro-4-nitro-1H-indole (1.0 eq) in an anhydrous aprotic solvent (e.g., THF, DMF), add a base (e.g., sodium hydride, 1.1 eq) at 0 °C.
Stir the mixture for 30 minutes, then add the protecting group precursor (e.g., di-tert-butyl dicarbonate (Boc₂O) or p-toluenesulfonyl chloride (TsCl), 1.2 eq).
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
Quench the reaction by the slow addition of water.
Extract the product with an organic solvent.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the N-protected product by column chromatography.
Application in Cross-Coupling Reactions: Suzuki-Miyaura Coupling
The C7-chloro substituent provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, or vinyl groups.
A. Reaction Workflow
Caption: Suzuki-Miyaura cross-coupling of the 7-chloroindole derivative.
B. Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1][2][3][4][5]
In a reaction vessel, combine the N-protected 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq), and a suitable ligand (e.g., SPhos, XPhos, if necessary).
Add a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq) and a degassed solvent system (e.g., toluene/water, dioxane).
Purge the vessel with an inert gas (e.g., argon, nitrogen) and heat the mixture to 80-110 °C.
Monitor the reaction by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent.
Separate the layers and extract the aqueous layer with the organic solvent.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Estimated yields are based on typical Suzuki-Miyaura reactions with similar substrates.
Application in Reduction Reactions: Synthesis of Aminoindoles
The C4-nitro group can be readily reduced to an amino group, a key functional group in many biologically active molecules. This transformation opens up possibilities for further derivatization, such as amide bond formation or diazotization reactions.
A. Reaction Workflow
Caption: Reduction of the 4-nitro group to an amine.
B. Experimental Protocols
Protocol 3.1: Catalytic Hydrogenation
Dissolve the N-protected 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05-0.1 w/w).
Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.
Stir the reaction under a hydrogen atmosphere (1-3 atm) at room temperature for 2-8 hours.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify by column chromatography if necessary.
Protocol 3.2: Chemical Reduction with Tin(II) Chloride
Suspend the N-protected 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq) in ethanol.
Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O, 4.0-5.0 eq) in concentrated hydrochloric acid.
Heat the reaction mixture to reflux for 1-3 hours.
Monitor the reaction by TLC.
Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.
Extract the product with ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by column chromatography.
Table 2: Comparison of Reduction Methods for Nitroindoles
Method
Reagents
Solvent
Temperature
Typical Yield (%)
Notes
Catalytic Hydrogenation
H₂, Pd/C
EtOH, EtOAc
Room Temp.
>90
Mild conditions, high yield, requires specialized equipment.
Chemical Reduction
SnCl₂·2H₂O, HCl
EtOH
Reflux
80-95
Strong acidic conditions, may not be suitable for acid-labile groups.
Chemical Reduction
Fe, NH₄Cl
EtOH/H₂O
Reflux
85-95
Milder than SnCl₂, good for many functional groups.
Potential Applications in Drug Discovery
Substituted indoles are privileged scaffolds in medicinal chemistry. The derivatives of 2-tert-Butyl-7-chloro-4-nitroindole could be explored for various therapeutic targets. For instance, certain 4-nitroindole derivatives have been investigated as 5-HT2A receptor antagonists.[6] Furthermore, the aminoindole core is present in numerous kinase inhibitors and other targeted therapies. The unique substitution pattern of this building block allows for the generation of diverse libraries of compounds for screening against various biological targets.
A. Signaling Pathway Context (Hypothetical)
The following diagram illustrates a hypothetical scenario where a derivative of the title compound could act as a kinase inhibitor, a common mechanism for anticancer drugs.
Caption: Hypothetical inhibition of a kinase signaling pathway by an indole derivative.
These application notes are intended to provide a starting point for the utilization of 2-tert-Butyl-7-chloro-4-nitroindole in organic synthesis and drug discovery. The provided protocols are general and may require optimization for specific substrates and scales. Researchers are encouraged to consult the primary literature for more detailed procedures and safety information.
Application Notes and Protocols: Nitration of 2-tert-Butyl-7-Chloroindole
Audience: Researchers, scientists, and drug development professionals. Introduction The nitration of indole scaffolds is a critical transformation in synthetic organic chemistry, providing key intermediates for the devel...
Author: BenchChem Technical Support Team. Date: November 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
The nitration of indole scaffolds is a critical transformation in synthetic organic chemistry, providing key intermediates for the development of novel therapeutic agents and functional materials. The introduction of a nitro group into the indole nucleus opens avenues for further functionalization, enabling the synthesis of diverse molecular architectures. This document provides a detailed experimental procedure for the nitration of 2-tert-butyl-7-chloroindole, a substituted indole with potential applications in medicinal chemistry. The protocol is based on modern, non-acidic nitration methods to ensure high regioselectivity and functional group tolerance.
Predicted Regioselectivity
The regiochemical outcome of the electrophilic nitration of 2-tert-butyl-7-chloroindole is governed by the directing effects of the existing substituents. The tert-butyl group at the C2 position is an activating group, directing electrophiles to the C3 position. The chloro group at the C7 position is a deactivating but ortho-para director, influencing the electron density at the C4 and C6 positions. The inherent high nucleophilicity of the C3 position in the indole ring, combined with the activating effect of the C2-tert-butyl group, strongly suggests that nitration will preferentially occur at the C3 position .
Experimental Protocol
This protocol employs a mild and regioselective nitration method using tetramethylammonium nitrate and trifluoroacetic anhydride, which generates trifluoroacetyl nitrate in situ as the electrophilic nitrating agent.[1][2] This method avoids the use of harsh acidic conditions that can lead to degradation of the indole ring.[1]
Materials:
Reagent/Solvent
Formula
Molar Mass ( g/mol )
Quantity
Molarity/Concentration
2-tert-butyl-7-chloroindole
C₁₂H₁₄ClN
207.70
1.0 mmol (207.7 mg)
-
Tetramethylammonium nitrate
(CH₃)₄NNO₃
136.15
1.1 mmol (150 mg)
-
Trifluoroacetic anhydride
(CF₃CO)₂O
210.03
2.0 mmol (0.28 mL)
-
Acetonitrile (anhydrous)
CH₃CN
41.05
10 mL
-
Saturated Sodium Bicarbonate
NaHCO₃
84.01
As needed
Saturated solution
Ethyl Acetate
C₄H₈O₂
88.11
As needed
-
Brine
-
-
As needed
Saturated NaCl solution
Anhydrous Sodium Sulfate
Na₂SO₄
142.04
As needed
-
Equipment:
Round-bottom flask (50 mL)
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Thin Layer Chromatography (TLC) apparatus
Silica gel for column chromatography
Procedure:
Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 2-tert-butyl-7-chloroindole (207.7 mg, 1.0 mmol) and tetramethylammonium nitrate (150 mg, 1.1 mmol).
Dissolution: Add 5 mL of anhydrous acetonitrile to the flask and stir the mixture at room temperature until all solids are dissolved.
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
Addition of Anhydride: In a separate vial, dissolve trifluoroacetic anhydride (0.28 mL, 2.0 mmol) in 5 mL of anhydrous acetonitrile. Transfer this solution to a dropping funnel.
Slow Addition: Add the trifluoroacetic anhydride solution dropwise to the cooled reaction mixture over a period of 15 minutes. Maintain the temperature at 0 °C during the addition.
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.
Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
Washing: Wash the combined organic layers with water (20 mL) and then with brine (20 mL).
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 2-tert-butyl-7-chloro-3-nitroindole.
Data Presentation
Table 1: Summary of Reactants and Expected Product
Compound
Structure
Molar Mass ( g/mol )
Role
2-tert-butyl-7-chloroindole
Chemical structure of 2-tert-butyl-7-chloroindole
207.70
Starting Material
2-tert-butyl-7-chloro-3-nitroindole
Chemical structure of 2-tert-butyl-7-chloro-3-nitroindole
252.70
Expected Product
Mandatory Visualizations
Caption: Experimental workflow for the nitration of 2-tert-butyl-7-chloroindole.
Caption: Logical relationship of reagents in the nitration reaction.
Application Notes and Protocols: 2-tert-Butyl-7-chloro-4-nitroindole as a Versatile Precursor in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole as a key intermediate in the develo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-tert-Butyl-7-chloro-4-nitroindole as a key intermediate in the development of novel pharmaceutical compounds. The strategic placement of the tert-butyl, chloro, and nitro groups on the indole scaffold allows for a diverse range of chemical transformations, making it a valuable building block for accessing complex molecular architectures with potential therapeutic applications.
Overview of Synthetic Potential
The 2-tert-butyl group offers steric hindrance that can direct reactions to other positions of the indole ring and can enhance the metabolic stability of the final compounds. The 7-chloro and 4-nitro substituents are key functional handles that can be readily transformed into other functional groups, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies.
The primary synthetic transformations involving 2-tert-Butyl-7-chloro-4-nitroindole revolve around the reduction of the nitro group to an amine and the substitution or coupling reactions at the chloro position. These modifications open pathways to a variety of heterocyclic systems and substituted indoles that are prevalent in many biologically active molecules.
Key Synthetic Transformations and Protocols
The following sections detail the experimental protocols for the key transformations of 2-tert-Butyl-7-chloro-4-nitroindole.
Reduction of the 4-Nitro Group to 4-Aminoindole
The reduction of the nitro group to a primary amine is a fundamental step in elaborating the indole core. This transformation provides a nucleophilic center that can be used for a variety of subsequent reactions, including amide bond formation, sulfonylation, and the construction of new heterocyclic rings.
Experimental Protocol: Catalytic Hydrogenation
Reaction Setup: In a high-pressure reaction vessel, dissolve 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq) in a suitable solvent such as methanol (MeOH) or ethyl acetate (EtOAc).
Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi).
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.
Purification: Concentrate the filtrate under reduced pressure to yield the crude 2-tert-Butyl-4-amino-7-chloroindole, which can be purified by column chromatography on silica gel.
Table 1: Optimization of Nitro Group Reduction
Entry
Reducing Agent
Solvent
Temperature (°C)
Time (h)
Yield (%)
1
H₂, 10% Pd/C
MeOH
25
4
95
2
SnCl₂·2H₂O
EtOH
78
6
88
3
Fe/NH₄Cl
EtOH/H₂O
80
8
85
4
Na₂S₂O₄
THF/H₂O
60
5
75
Palladium-Catalyzed Cross-Coupling Reactions at the 7-Chloro Position
The 7-chloro substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions are powerful tools for introducing carbon-carbon and carbon-heteroatom bonds, allowing for the synthesis of highly functionalized indole derivatives.
Experimental Protocol: Suzuki Coupling
Reaction Setup: To a flame-dried Schlenk flask, add 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base such as K₂CO₃ (2.0 eq).
Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1).
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-100 °C) under an inert atmosphere (e.g., argon or nitrogen).
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
The following diagram illustrates a general synthetic workflow starting from 2-tert-Butyl-7-chloro-4-nitroindole and highlights the potential for diversification.
Caption: Synthetic pathways from 2-tert-Butyl-7-chloro-4-nitroindole.
Signaling Pathway Context
Indole-based compounds are known to interact with a variety of biological targets. For instance, derivatives of 2-tert-Butyl-7-chloro-4-nitroindole could be designed to target specific signaling pathways implicated in diseases such as cancer or inflammation. The diagram below illustrates a hypothetical scenario where a downstream derivative inhibits a key kinase in a signaling cascade.
Caption: Inhibition of the RAF-MEK-ERK signaling pathway.
Conclusion
2-tert-Butyl-7-chloro-4-nitroindole represents a highly versatile and valuable precursor for the synthesis of a wide array of pharmaceutical compounds. The strategic functionalization of this indole core through well-established and robust synthetic protocols provides a powerful platform for the discovery and development of new therapeutic agents. The methodologies and data presented herein serve as a practical guide for researchers in the field of medicinal chemistry and drug discovery.
Application
Application Notes and Protocols for the High-Yield Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the last update, a specific, high-yield synthesis protocol for 2-tert-Butyl-7-chloro-4-nitroindole has not been reported in peer-reviewed...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last update, a specific, high-yield synthesis protocol for 2-tert-Butyl-7-chloro-4-nitroindole has not been reported in peer-reviewed literature. The following application notes detail a proposed synthetic route based on established and reliable chemical transformations. The provided protocols are representative and may require optimization for yield and purity.
Proposed Synthetic Pathway
The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole can be strategically approached via a three-step sequence, culminating in the well-established Fischer indole synthesis. This method is advantageous as it constructs the indole nucleus with the desired substitution pattern from commercially available precursors. The key steps are:
Diazotization of commercially available 2-chloro-6-nitroaniline.
Reduction of the resulting diazonium salt to form the corresponding (2-chloro-6-nitrophenyl)hydrazine.
Fischer Indole Synthesis by condensation of the hydrazine with pinacolone (3,3-dimethyl-2-butanone) under acidic catalysis to yield the target indole.
The presence of the nitro group on the aniline precursor directs the cyclization to form the 4-nitroindole isomer, while the chloro-substituent remains at the 7-position. Pinacolone serves as the precursor for the 2-tert-butyl group.
Figure 1: Proposed synthetic pathway for 2-tert-Butyl-7-chloro-4-nitroindole.
Experimental Protocols
The following are detailed, representative methodologies for the key experiments in the proposed synthesis.
Step 1 & 2: Synthesis of (2-Chloro-6-nitrophenyl)hydrazine
This two-step, one-pot procedure involves the diazotization of 2-chloro-6-nitroaniline followed by in-situ reduction with tin(II) chloride.
Materials:
2-Chloro-6-nitroaniline
Concentrated Hydrochloric Acid (HCl)
Sodium Nitrite (NaNO₂)
Tin(II) Chloride dihydrate (SnCl₂·2H₂O)
Deionized Water
Diethyl Ether or Ethyl Acetate
Saturated Sodium Bicarbonate solution (NaHCO₃)
Anhydrous Sodium Sulfate (Na₂SO₄)
Ice bath
Procedure:
In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-6-nitroaniline (1.0 eq) in concentrated HCl and water.
Cool the suspension to 0-5 °C in an ice-salt bath.
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not exceed 5 °C.
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
In a separate flask, prepare a solution of tin(II) chloride dihydrate (4.0 eq) in concentrated HCl. Cool this solution in an ice bath.
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
Collect the precipitated hydrazine hydrochloride salt by filtration and wash with a small amount of cold water.
To obtain the free hydrazine base, suspend the hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the pH is ~8.
Extract the free hydrazine with diethyl ether or ethyl acetate (3 x volumes).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-chloro-6-nitrophenyl)hydrazine, which should be used promptly in the next step.
Step 3: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
Materials:
(2-Chloro-6-nitrophenyl)hydrazine
Pinacolone (3,3-dimethyl-2-butanone)
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Ethanol or Toluene
Saturated Sodium Bicarbonate solution (NaHCO₃)
Ethyl Acetate
Brine
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
To a solution of (2-chloro-6-nitrophenyl)hydrazine (1.0 eq) in absolute ethanol or toluene, add pinacolone (1.2 eq).
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄ or HCl) and heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. Monitor the reaction by TLC.
Cool the mixture and remove the solvent under reduced pressure.
To the resulting crude hydrazone, add polyphosphoric acid (10-20 times the weight of the hydrazine) or another Lewis acid catalyst like ZnCl₂ (2-3 eq).
Heat the mixture to 80-120 °C (temperature will need optimization) with stirring for 2-6 hours. Monitor the progress of the cyclization by TLC.
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral.
Extract the product with ethyl acetate (3 x volumes).
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the crude product.
Purify the crude 2-tert-Butyl-7-chloro-4-nitroindole by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Data Presentation
The following tables should be used to record experimental data for process optimization and characterization of the final product.
Table 1: Reaction Parameters for the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
Step
Reactant
Reagent
Catalyst/Solvent
Temperature (°C)
Time (h)
Yield (%)
Purity (%)
1 & 2
2-Chloro-6-nitroaniline
NaNO₂, SnCl₂
HCl / H₂O
0-10
2.5
3
(2-Chloro-6-nitrophenyl)hydrazine
Pinacolone
PPA / Toluene
100 (example)
4
ZnCl₂ / Ethanol
80 (example)
6
Table 2: Characterization Data for 2-tert-Butyl-7-chloro-4-nitroindole
Analysis
Expected Data
Experimental Data
Molecular Formula
C₁₂H₁₃ClN₂O₂
Molecular Weight
252.70 g/mol
Appearance
Yellow to orange solid (predicted)
Melting Point (°C)
-
¹H NMR
Peaks corresponding to tert-butyl, aromatic, and NH protons.
¹³C NMR
Peaks for tert-butyl, indole core, and substituted carbons.
Mass Spec (HRMS)
Calculated m/z for [M+H]⁺
FT-IR (cm⁻¹)
Peaks for N-H, C-H, NO₂, and C-Cl bonds.
Experimental Workflow Visualization
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Figure 2: General laboratory workflow for the synthesis and purification.
Method
Application Note and Protocol for the Chromatographic Purification of 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals Introduction This document provides a detailed protocol for the purification of the synthetic intermediate, 2-tert-Butyl-7-chloro-4-nitroindole, a substitut...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the purification of the synthetic intermediate, 2-tert-Butyl-7-chloro-4-nitroindole, a substituted indole derivative of interest in medicinal chemistry and drug development. The purification is achieved through normal-phase column chromatography, a widely used and effective technique for the separation of small organic molecules. This protocol is designed to be a starting point for researchers and may require optimization based on the specific crude sample composition.
Substituted indoles are a critical class of heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. The purity of these intermediates is paramount for the success of subsequent synthetic steps and for ensuring the desired biological activity and safety profile of the final compounds. This application note outlines a robust method for obtaining high-purity 2-tert-Butyl-7-chloro-4-nitroindole from a crude reaction mixture.
Chromatography column (glass, appropriate size for the scale of purification)
Thin Layer Chromatography (TLC) plates (silica gel coated)
TLC developing chamber
UV lamp (254 nm)
Rotary evaporator
Collection tubes or flasks
General Workflow for Purification
The overall workflow for the purification of 2-tert-Butyl-7-chloro-4-nitroindole is depicted below. This process involves sample preparation, column packing, sample loading, elution, and finally, fraction analysis and product isolation.
Caption: Workflow for the chromatographic purification of 2-tert-Butyl-7-chloro-4-nitroindole.
Detailed Protocol for Column Chromatography
This protocol is suitable for the purification of approximately 1 gram of crude 2-tert-Butyl-7-chloro-4-nitroindole. The column size and solvent volumes should be scaled accordingly for different amounts of starting material.
Select a glass chromatography column of appropriate size (e.g., 40 cm length, 4 cm diameter).
Securely clamp the column in a vertical position in a fume hood.
Place a small plug of glass wool or cotton at the bottom of the column to prevent the stationary phase from washing out.[2][3]
Add a thin layer (approximately 1 cm) of sand over the glass wool plug.
In a separate beaker, prepare a slurry of silica gel in n-hexane (e.g., 50 g of silica gel in 200 mL of n-hexane).
Pour the silica gel slurry into the column.
Open the stopcock to allow the solvent to drain, collecting it in a flask.
Continuously tap the side of the column gently to ensure even packing of the silica gel and to remove any air bubbles.
Once the silica gel has settled, add a thin layer (approximately 1 cm) of sand on top of the silica bed to prevent disturbance during solvent addition.
Drain the solvent until the solvent level is just at the top of the sand layer. Do not allow the column to run dry.[2]
2.3.2. Sample Preparation and Loading
Dissolve the crude 2-tert-Butyl-7-chloro-4-nitroindole (e.g., 1 g) in a minimal amount of dichloromethane (DCM) or the initial elution solvent (e.g., 2-3 mL).
Carefully add the dissolved sample onto the top of the silica gel column using a pipette.
Open the stopcock and allow the sample to enter the silica bed.
Rinse the sample flask with a small amount of the initial elution solvent and add this to the column to ensure complete transfer of the sample.
Once the sample has fully entered the silica bed, carefully add the mobile phase to the top of the column.
2.3.3. Elution and Fraction Collection
Begin elution with a non-polar solvent system, such as 5% ethyl acetate in n-hexane.
Collect the eluent in fractions of appropriate volume (e.g., 20 mL) in labeled test tubes or flasks.
Gradually increase the polarity of the mobile phase to elute the compounds from the column. A suggested gradient is as follows:
Fractions 1-10: 5% Ethyl Acetate in n-Hexane
Fractions 11-20: 10% Ethyl Acetate in n-Hexane
Fractions 21-30: 15% Ethyl Acetate in n-Hexane
The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
2.3.4. Fraction Analysis by TLC
Spot a small amount of each collected fraction onto a TLC plate.
Develop the TLC plate in a chamber with an appropriate solvent system (e.g., 20% ethyl acetate in n-hexane).
Visualize the spots under a UV lamp.
Identify the fractions containing the pure desired product.
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
2.3.5. Product Isolation
Remove the solvent from the pooled pure fractions using a rotary evaporator.
Once the solvent is fully evaporated, weigh the flask to determine the yield of the purified 2-tert-Butyl-7-chloro-4-nitroindole.
The purity of the final product can be confirmed by analytical techniques such as HPLC, NMR, and Mass Spectrometry.
Data Presentation
The following table summarizes the expected results from the purification of 1 gram of crude 2-tert-Butyl-7-chloro-4-nitroindole using the protocol described above.
C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase
Acetonitrile:Water (70:30) with 0.1% Formic Acid[6]
Flow Rate
1.0 mL/min
Injection Volume
10 µL
Detection
UV at 254 nm
Column Temperature
25 °C
Expected Results
Retention Time
~5-7 min (dependent on exact system and conditions)
Purity
>98% (by peak area integration)
Conclusion
The protocol outlined in this application note provides a reliable method for the purification of 2-tert-Butyl-7-chloro-4-nitroindole using standard laboratory techniques. The use of normal-phase column chromatography with a gradient elution of ethyl acetate in n-hexane allows for the effective separation of the target compound from reaction byproducts and unreacted starting materials. The purity of the final product can be readily assessed by TLC and confirmed by HPLC analysis. This purification strategy is crucial for obtaining high-quality material for subsequent applications in research and development.
Application Notes and Protocols: Derivatization of 2-tert-Butyl-7-chloro-4-nitroindole for Biological Screening
For Researchers, Scientists, and Drug Development Professionals Introduction Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic derivatization of the indole nucleus allows for the fine-tuning of pharmacological properties, making it a privileged structure in drug discovery. This document provides detailed application notes and protocols for the derivatization of a specific indole scaffold, 2-tert-Butyl-7-chloro-4-nitroindole, to generate a library of compounds for biological screening. The bulky tert-butyl group at the C2 position, the electron-withdrawing chloro group at C7, and the nitro group at C4 provide a unique electronic and steric profile, making its derivatives promising candidates for various therapeutic areas, including oncology, inflammation, and infectious diseases.
These protocols outline key derivatization strategies: N-alkylation of the indole nitrogen, Suzuki-Miyaura cross-coupling at the C5 or C6 position (requiring prior halogenation, not detailed here, but a common subsequent step), reduction of the nitro group to an amine, and subsequent acylation of the resulting aminoindole.
Experimental Workflow
The overall experimental workflow for the derivatization of 2-tert-Butyl-7-chloro-4-nitroindole is depicted below.
Caption: Experimental workflow for derivatization and biological screening.
Derivatization Protocols
Protocol 1: N-Alkylation of 2-tert-Butyl-7-chloro-4-nitroindole
This protocol describes the introduction of various alkyl or benzyl groups at the N1 position of the indole ring.
To a solution of 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
Stir the mixture at room temperature for 30 minutes.
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the N-alkylated product.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated 2-tert-Butyl-7-chloro-4-nitroindole Derivative
This protocol outlines the coupling of an aryl or heteroaryl group to the indole scaffold, assuming prior halogenation at a suitable position (e.g., C5 or C6). For this example, we will assume a bromo-substituted derivative.
In a reaction vessel, combine the bromo-substituted 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq), arylboronic acid (1.5 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
Add a 3:1 mixture of 1,4-dioxane and water.
Degas the mixture by bubbling with nitrogen or argon for 15 minutes.
Heat the reaction mixture to 80-100 °C and stir for 8-16 hours, monitoring by TLC.
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the arylated indole.
Protocol 3: Reduction of the Nitro Group
This protocol details the reduction of the 4-nitro group to a 4-amino group, a key step for further derivatization.
Materials:
2-tert-Butyl-7-chloro-4-nitroindole
Iron powder (Fe)
Concentrated Hydrochloric acid (HCl)
Ethanol (EtOH)
Water
Sodium bicarbonate (NaHCO₃) solution
Ethyl acetate (EtOAc)
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
To a suspension of 2-tert-Butyl-7-chloro-4-nitroindole (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq).
Heat the mixture to reflux and add a few drops of concentrated HCl to initiate the reaction.
Continue refluxing for 2-4 hours, monitoring the disappearance of the starting material by TLC.
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing the pad with ethanol.
Concentrate the filtrate under reduced pressure.
Neutralize the residue with a saturated aqueous solution of NaHCO₃ and extract with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the 4-aminoindole derivative, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 4: Acylation of 4-Amino-2-tert-butyl-7-chloroindole
This protocol describes the acylation of the newly formed 4-amino group to introduce various amide functionalities.
Materials:
4-Amino-2-tert-butyl-7-chloroindole
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
This protocol provides a method to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.
Materials:
Cancer cell line (e.g., HeLa, MCF-7)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Phosphate-buffered saline (PBS)
Trypsin-EDTA
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
96-well microtiter plates
Microplate reader
Procedure:
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[1]
Prepare serial dilutions of the test compounds in the cell culture medium.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.[2]
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
This protocol is for evaluating the inhibitory effect of the synthesized compounds on cyclooxygenase (COX) enzymes.
Materials:
COX-1 and COX-2 enzyme preparations
Arachidonic acid (substrate)
Assay buffer (e.g., Tris-HCl)
Heme cofactor
Colorimetric or fluorometric probe for prostaglandin detection
Test compounds
96-well plate
Microplate reader
Procedure:
Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer.
In a 96-well plate, add the enzyme, heme, and the test compound at various concentrations. Include a vehicle control and a positive control (e.g., celecoxib for COX-2).
Pre-incubate the mixture for a specified time at room temperature.
Initiate the reaction by adding arachidonic acid.
Incubate for a defined period (e.g., 10-20 minutes) at 37 °C.
Stop the reaction and measure the amount of prostaglandin produced using a suitable detection method (e.g., ELISA or a colorimetric/fluorometric kit).
Calculate the percentage of COX inhibition and determine the IC₅₀ values.
Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.[3]
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[3]
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
Incubate the plates at 37 °C for 18-24 hours.
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation
The following tables present representative biological activity data for indole derivatives with substitutions that may confer similar properties to the derivatives of 2-tert-Butyl-7-chloro-4-nitroindole. This data is intended to be illustrative of the potential activities that could be observed.
Table 1: Representative Anticancer Activity of Substituted Indoles
Many indole derivatives exert their anticancer effects by modulating key cellular signaling pathways. The PI3K/Akt/mTOR pathway is a frequently targeted pathway in cancer therapy, and various indole compounds have been shown to inhibit its components.[12]
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole derivatives.
Use of 2-tert-Butyl-7-chloro-4-nitroindole in kinase inhibitor research
Topic: Use of 2-tert-Butyl-7-chloro-4-nitroindole in Kinase Inhibitor Research Disclaimer: Publicly available scientific literature and databases do not contain specific information on the use of 2-tert-Butyl-7-chloro-4-...
Author: BenchChem Technical Support Team. Date: November 2025
Topic: Use of 2-tert-Butyl-7-chloro-4-nitroindole in Kinase Inhibitor Research
Disclaimer: Publicly available scientific literature and databases do not contain specific information on the use of 2-tert-Butyl-7-chloro-4-nitroindole as a scaffold or starting material for kinase inhibitor development. The following application notes and protocols are presented as a representative case study for a hypothetical kinase inhibitor, "Indole-Inhibitor-742" , which could plausibly be derived from this starting molecule. The data, experimental procedures, and targeted pathways are illustrative and based on established methodologies for the discovery and characterization of novel indole-based kinase inhibitors.
Application Note: Characterization of a Novel Indole-Based Kinase Inhibitor
Introduction
The indole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous clinically approved kinase inhibitors.[1][2] The planar, aromatic nature of the indole ring, combined with its hydrogen bonding capabilities, allows for effective interactions within the ATP-binding site of various kinases.[3] This document outlines the application and characterization of a hypothetical novel kinase inhibitor, Indole-Inhibitor-742, designed to target Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). Dysregulation of VEGFR2 signaling is a critical factor in tumor angiogenesis, making it a key target in oncology.[4]
Proposed Synthesis
For the purposes of this study, Indole-Inhibitor-742 is envisioned to be synthesized from 2-tert-Butyl-7-chloro-4-nitroindole. A plausible synthetic route involves the chemical reduction of the 4-nitro group to an amine, which can then be functionalized through amide bond formation or other coupling reactions to append a pharmacophore designed to interact with the hinge region of the target kinase.
Data Presentation: Potency and Selectivity Profile
The inhibitory activity of Indole-Inhibitor-742 was assessed against a panel of related receptor tyrosine kinases to ascertain its potency and selectivity. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce kinase activity by 50%, are summarized below.
Kinase Target
IC50 (nM)
VEGFR2
12
VEGFR1
155
PDGFRβ
310
EGFR
>10,000
c-Kit
850
Src
2,200
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol details a method for determining the IC50 value of a test compound against a purified kinase enzyme.
Principle: Kinase activity is measured by quantifying the amount of ADP produced from the phosphotransferase reaction using a luminescent signal. Inhibition of the kinase results in a decreased signal.
Materials:
Recombinant human VEGFR2 enzyme
Poly-(Glu, Tyr) 4:1 substrate
ATP (at Km concentration for VEGFR2)
ADP-Glo™ Kinase Assay Kit
Kinase Assay Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
Indole-Inhibitor-742 stock solution (10 mM in DMSO)
White, opaque 384-well assay plates
Procedure:
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Indole-Inhibitor-742 in DMSO. Subsequently, create an intermediate dilution of these concentrations in the Kinase Assay Buffer.
Assay Plate Preparation: Add 2.5 µL of the diluted compound to the appropriate wells of a 384-well plate. For control wells (0% and 100% inhibition), add 2.5 µL of Kinase Assay Buffer with the corresponding DMSO concentration.
Enzyme and Substrate Addition: Add 2.5 µL of a solution containing the VEGFR2 enzyme and substrate to each well.
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to all wells.
Incubation: Mix the plate gently and incubate at room temperature for 60 minutes.
ADP Detection (Part 1): Stop the enzymatic reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete any unconsumed ATP.
ADP Detection (Part 2): Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and trigger a coupled luciferase/luciferin reaction. Incubate for 30 minutes at room temperature in the dark.
Measurement: Read the luminescence signal on a compatible plate reader.
Data Analysis: Normalize the data using the 0% and 100% inhibition controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (MTT)
This protocol measures the anti-proliferative effect of a compound on a cell line whose growth is dependent on the target kinase.
Principle: The metabolic activity of viable cells reduces the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance after solubilization.
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs)
Endothelial Basal Medium (EBM) supplemented with 0.5% FBS
Recombinant human VEGF-A
Indole-Inhibitor-742 stock solution (10 mM in DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)
Sterile 96-well clear, flat-bottom plates
Procedure:
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 4,000 cells/well in full growth medium and incubate overnight (37°C, 5% CO₂).
Starvation: Gently aspirate the growth medium and replace it with 100 µL of EBM containing 0.5% FBS. Incubate for 4-6 hours to serum-starve the cells.
Compound Treatment: Prepare serial dilutions of Indole-Inhibitor-742 in the low-serum medium. Add the diluted compound to the cells and pre-incubate for 1 hour.
Stimulation: Add VEGF-A to a final concentration of 50 ng/mL to all wells except the non-stimulated control wells.
Incubation: Incubate the plate for 72 hours.
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours, allowing formazan crystals to form.
Solubilization: Carefully remove the medium and add 100 µL of Solubilization Buffer to each well to dissolve the crystals. Mix gently by pipetting.
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percent inhibition of proliferation relative to the VEGF-stimulated control and determine the GI50 (concentration for 50% growth inhibition) value by non-linear regression.
Technical Support Center: Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
Disclaimer: The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole is a complex process, and a fully optimized, publicly available protocol has not been identified in our search. This guide provides troubleshooting advice...
Author: BenchChem Technical Support Team. Date: November 2025
Disclaimer: The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole is a complex process, and a fully optimized, publicly available protocol has not been identified in our search. This guide provides troubleshooting advice and experimental guidance based on established principles of indole chemistry and related reactions. All proposed experimental work should be conducted with appropriate safety precautions and under the supervision of a qualified chemist.
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic route for 2-tert-Butyl-7-chloro-4-nitroindole?
A plausible multi-step synthesis involves the initial formation of a 2-tert-Butyl-7-chloroindole intermediate, followed by a regioselective nitration at the C4 position. A common method for the indole core synthesis is the Fischer indole synthesis.
Q2: Why is the nitration of the 2-tert-Butyl-7-chloroindole intermediate challenging?
The main challenge lies in achieving regioselectivity. Indoles are electron-rich aromatic compounds that typically undergo electrophilic substitution, such as nitration, at the C3 position. The bulky tert-butyl group at the C2 position and the chloro group at the C7 position will electronically and sterically influence the position of the incoming nitro group, making C4 nitration non-trivial.
Q3: I am observing the formation of the C3-nitro isomer. How can I favor nitration at the C4 position?
Favoring C4 nitration often requires blocking the more reactive C3 position or using specific nitrating agents and reaction conditions that favor substitution on the benzene portion of the indole ring. One strategy is to first protect the indole nitrogen, which can alter the electron distribution in the ring system.
Q4: My reaction mixture is turning dark, and I am getting a low yield of the desired product. What could be the cause?
Indole rings are susceptible to oxidation and degradation under harsh acidic conditions, which are often employed for nitration. The formation of dark-colored byproducts is a common indicator of decomposition. Optimizing the reaction temperature, reaction time, and the choice of nitrating agent is crucial to minimize degradation.
Q5: What are some alternative nitrating agents I can use instead of standard nitric acid/sulfuric acid?
Milder nitrating agents can sometimes provide better yields and selectivity. Some alternatives include:
Ammonium nitrate with trifluoroacetic anhydride.[1][2]
Dinitrogen tetroxide for C2 nitration, which might be adapted for other positions under specific conditions.[4]
Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low or no yield of 2-tert-Butyl-7-chloroindole (Fischer Indole Synthesis)
- Incomplete reaction. - Decomposition of the starting hydrazone. - Ineffective acid catalyst.
- Increase reaction time and/or temperature. - Use a milder acid catalyst (e.g., polyphosphoric acid, zinc chloride). - Ensure the starting materials are pure.
Formation of multiple regioisomers during nitration
- The C3 position is highly activated for electrophilic attack. - The reaction conditions are not selective for C4 nitration.
- Protect the indole nitrogen (e.g., with a Boc or tosyl group) to alter the directing effects. - Experiment with different nitrating agents and solvent systems (see Table 1).
Significant decomposition of the indole ring during nitration
- Harsh reaction conditions (strong acid, high temperature). - The indole ring is being oxidized.
- Lower the reaction temperature. - Use a milder nitrating agent. - Reduce the reaction time. - Perform the reaction under an inert atmosphere.
- Utilize column chromatography with a carefully selected eluent system. - Consider recrystallization from a suitable solvent system. - An initial workup with a basic solution can help remove acidic impurities.
Data Presentation
Table 1: Comparison of Nitration Conditions for Indole Derivatives
Nitrating Agent
Solvent
Temperature (°C)
Yield (%)
Notes
Reference
NMe₄NO₃ / (CF₃CO)₂O
Acetonitrile
0 - 5
up to 97
Mild conditions, good for various substituted indoles.
Protocol 1: Synthesis of 2-tert-Butyl-7-chloroindole (Hypothetical)
This protocol is based on the general principles of the Fischer indole synthesis.[6][7][8][9]
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chlorophenylhydrazine hydrochloride (1 equivalent) and pinacolone (1.1 equivalents).
Solvent and Catalyst: Add a suitable solvent such as ethanol or acetic acid. Slowly add the acid catalyst (e.g., polyphosphoric acid or a Lewis acid like ZnCl₂) while stirring.
Reaction: Heat the mixture to reflux for 4-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is ~7.
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Nitration of 2-tert-Butyl-7-chloroindole (Hypothetical)
This protocol utilizes a milder nitrating agent to favor C4 nitration and minimize degradation.[1][2][10]
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-tert-Butyl-7-chloroindole (1 equivalent) in a suitable solvent like acetonitrile.
Reagent Addition: Add tetramethylammonium nitrate (NMe₄NO₃, 1.1 equivalents). Cool the mixture to 0-5 °C in an ice bath.
Nitrating Agent Formation: Slowly add a solution of trifluoroacetic anhydride ((CF₃CO)₂O, 2 equivalents) in acetonitrile to the cooled reaction mixture.
Reaction: Stir the reaction at 0-5 °C for 2-4 hours, monitoring the progress by TLC.
Quenching: Once the reaction is complete, carefully quench the reaction by adding a saturated solution of sodium carbonate.
Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizations
Caption: Proposed synthetic workflow for 2-tert-Butyl-7-chloro-4-nitroindole.
Caption: Regioselectivity challenges in the nitration of 2-tert-Butyl-7-chloroindole.
Technical Support Center: Purification of 2-tert-Butyl-7-chloro-4-nitroindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-ter...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 2-tert-Butyl-7-chloro-4-nitroindole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of 2-tert-Butyl-7-chloro-4-nitroindole?
A1: Common impurities can include unreacted starting materials (e.g., 2-tert-Butyl-7-chloroindole), regioisomers formed during nitration (e.g., substitution at other positions on the indole ring), and potential degradation products. The formation of impurities can sometimes be influenced by steric hindrance from the bulky tert-butyl group.[1]
Q2: What are the recommended initial chromatographic conditions for the purification of this compound?
A2: A common starting point for the purification of substituted nitroindoles is silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexane. For similar nitroindole derivatives, ratios such as 1:4 (ethyl acetate:petroleum ether) have been successfully used.[2]
Q3: Is 2-tert-Butyl-7-chloro-4-nitroindole stable on silica gel?
A3: While many indole derivatives are stable on silica gel, some nitro-substituted compounds or acid-sensitive molecules can degrade on the acidic surface of standard silica gel.[3][4] It is advisable to perform a quick stability test by spotting the crude material on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.
Q4: Are there alternative stationary phases if my compound degrades on silica gel?
A4: Yes, if compound instability on silica is observed, alternative stationary phases can be used. These include deactivated silica gel (e.g., treated with triethylamine), alumina (neutral or basic), or Florisil.[3][5] For more challenging separations, reversed-phase chromatography may also be an option.[5]
Q5: What challenges might I face during the crystallization of 2-tert-Butyl-7-chloro-4-nitroindole?
A5: The presence of the bulky tert-butyl group and the overall rigidity of the substituted indole ring might present challenges for crystallization.[6] Achieving a highly ordered crystal lattice can be difficult, potentially leading to the formation of oils or amorphous solids. Screening a wide variety of solvents and solvent mixtures, as well as controlling the rate of cooling or evaporation, is crucial.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during the purification of 2-tert-Butyl-7-chloro-4-nitroindole.
Problem 1: Poor Separation of the Target Compound from Impurities via Column Chromatography
Possible Cause
Suggested Solution
Inappropriate Solvent System
Optimize the eluent system using thin-layer chromatography (TLC) first. Test a range of polarities with solvent systems like ethyl acetate/hexane, dichloromethane/hexane, or acetone/hexane. Aim for an Rf value of 0.2-0.3 for the target compound.
Co-eluting Isomers
If constitutional isomers are present, silica gel chromatography may not be sufficient. Consider using High-Performance Liquid Chromatography (HPLC), which often provides better resolution for separating isomers.[7][8]
Compound Streaking on TLC/Column
Streaking can be caused by the acidic nature of silica gel. Try adding a small amount (0.1-1%) of a modifier like triethylamine to the eluent to improve peak shape. Alternatively, use a deactivated silica gel or alumina.[5]
Overloading the Column
Overloading the column with crude material can lead to poor separation. As a general rule, use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
Problem 2: The Target Compound is Decomposing on the Column
Possible Cause
Suggested Solution
Acid-Sensitivity on Silica Gel
As mentioned, the acidic nature of silica can cause degradation.[3] Use deactivated silica gel (washed with a base like triethylamine), or switch to a more neutral stationary phase like alumina or Florisil.[5]
Unstable Nitro Group
Although generally stable, nitro groups can be sensitive under certain conditions. Minimize the time the compound spends on the column by using a slightly more polar solvent system to speed up elution, without sacrificing resolution.
Solvent-Induced Decomposition
Ensure the solvents used for chromatography are pure and free of acidic or basic impurities.
Problem 3: Difficulty in Inducing Crystallization
Possible Cause
Suggested Solution
Bulky Substituents Hindering Crystal Packing
The tert-butyl group can inhibit efficient crystal lattice formation.[6] Experiment with a wide range of crystallization solvents, from polar (e.g., ethanol, isopropanol) to nonpolar (e.g., hexane, toluene), and mixtures thereof.
Presence of Minor Impurities
Even small amounts of impurities can inhibit crystallization. Ensure the material is of high purity (>95%) by chromatography before attempting crystallization.
Supersaturation Not Achieved or Too Rapid
Try slow evaporation of a dilute solution, or slow cooling of a saturated solution at an elevated temperature. Seeding with a previously obtained crystal can also be effective.
Formation of an Oil or Amorphous Solid
If an oil forms, try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, redissolve the oil and try a different solvent system or a slower crystallization technique. The formation of amorphous solids can sometimes be overcome by using porous materials to stabilize the amorphous state, though this is a more advanced technique.[9]
Experimental Protocols
Protocol 1: Standard Silica Gel Column Chromatography
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is uniform and free of air bubbles.
Sample Loading: Dissolve the crude 2-tert-Butyl-7-chloro-4-nitroindole in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 5% to 20% ethyl acetate in hexane).
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Isomer Separation
Column Selection: A reversed-phase C18 column is a good starting point for separating isomers of substituted indoles.[7][10]
Mobile Phase Preparation: Prepare a mobile phase, for example, a mixture of acetonitrile and water, or methanol and water. The exact ratio will need to be optimized.
Sample Preparation: Dissolve a small amount of the purified or semi-purified material in the mobile phase or a compatible solvent. Filter the sample through a 0.22 µm syringe filter.
Method Development: Start with an isocratic elution (e.g., 70% acetonitrile in water) and then move to a gradient elution if necessary to achieve baseline separation of the isomers. Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance.
Fraction Collection: If using a preparative HPLC system, collect the fractions corresponding to the desired isomer peak.
Solvent Removal: Remove the mobile phase solvents, often by lyophilization or evaporation under reduced pressure, to obtain the pure isomer.
Optimizing reaction conditions for the nitration of substituted indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of substituted indoles. Troub...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the nitration of substituted indoles.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of substituted indoles in a question-and-answer format.
Q1: My nitration reaction is resulting in a low yield of the desired product. What are the potential causes and solutions?
A1: Low yields in indole nitration can stem from several factors:
Decomposition of the Indole Ring: Indoles are sensitive to strongly acidic conditions and can polymerize or decompose.[1]
Solution: Employ milder nitrating agents that do not require strong acids. Options include acetyl nitrate (generated in situ from fuming nitric acid and acetic anhydride) at low temperatures, or non-acidic methods like using ammonium tetramethylnitrate with trifluoroacetic anhydride.[2][3]
Inappropriate Nitrating Agent: The choice of nitrating agent is crucial and depends on the substituents on the indole ring.
Solution: For electron-rich indoles, milder reagents are preferred to avoid over-nitration and side reactions. For electron-deficient indoles, stronger nitrating conditions may be necessary.
Suboptimal Reaction Temperature: Temperature control is critical. Too high a temperature can lead to decomposition and side products, while a temperature that is too low may result in an incomplete reaction.
Solution: Optimize the reaction temperature. Many protocols recommend starting at low temperatures (e.g., -20°C to 0°C) and gradually warming to room temperature.[2]
Poor Regioselectivity: The nitro group may be directed to an undesired position, leading to a mixture of isomers and reducing the yield of the target compound.
Solution: The choice of solvent and nitrating agent can influence regioselectivity. For instance, nitration in concentrated sulfuric acid often directs the nitro group to the 5-position, whereas non-acidic methods tend to favor the 3-position.[1][4]
Q2: I am observing the formation of multiple products (isomers) in my reaction. How can I improve the regioselectivity?
A2: Achieving high regioselectivity is a common challenge. The position of nitration is influenced by both the electronic effects of the substituents and the reaction conditions.
Understanding Indole Reactivity: The most electron-rich position in the indole ring is C3, making it the primary site for electrophilic attack.[5][6] However, under strongly acidic conditions, the indole nitrogen can be protonated, leading to substitution on the benzene ring, typically at C5 or C6.[1]
Controlling Regioselectivity:
For C3-Nitration: To favor substitution at the C3 position, use milder, non-acidic conditions. A combination of ammonium tetramethylnitrate and trifluoroacetic anhydride in a solvent like acetonitrile has been shown to be highly regioselective for the 3-position.[7]
For C5/C6-Nitration: If the desired product is a bz-nitroindole, stronger acidic conditions are typically required. Nitration of 3-substituted indoles with concentrated nitric acid often yields the 6-nitro derivative.[8] Nitration in concentrated sulfuric acid can favor the 5-position.[9]
Influence of Substituents: The nature and position of existing substituents will direct the incoming nitro group. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it. Steric hindrance from bulky substituents can also influence the position of attack.[7]
Q3: My reaction is producing a significant amount of tar-like byproducts. How can I minimize their formation?
A3: Tar formation is usually a sign of indole decomposition or polymerization under harsh reaction conditions.[1]
Mitigation Strategies:
Use Milder Conditions: Avoid using concentrated nitric and sulfuric acid mixtures whenever possible. Opt for reagents like acetyl nitrate at low temperatures or metal-free nitrating systems.[2][3]
Control Temperature: Maintain a low reaction temperature to minimize degradation.
Protecting Groups: Consider protecting the indole nitrogen (e.g., with a Boc group) to increase its stability and prevent polymerization. The protecting group can be removed after the nitration step.[7]
Solvent Choice: The choice of solvent can impact stability. Acetonitrile is often a good choice for non-acidic nitration protocols.[7]
Frequently Asked Questions (FAQs)
Q1: What is the most common position for nitration on an unsubstituted indole?
A1: For an unsubstituted indole, the C3 position is the most nucleophilic and therefore the most common site of electrophilic attack under non-acidic conditions.[5][10]
Q2: How do electron-donating and electron-withdrawing groups on the indole ring affect the nitration reaction?
A2:
Electron-Donating Groups (EDGs): EDGs (e.g., alkyl, alkoxy) activate the indole ring, making it more reactive towards electrophiles. This can lead to faster reaction rates but also increases the risk of over-nitration and side reactions. Milder nitrating conditions are generally required.
Electron-Withdrawing Groups (EWGs): EWGs (e.g., nitro, cyano, acetyl) deactivate the ring, making nitration more difficult.[8] Stronger nitrating agents and more forcing conditions may be necessary to achieve the desired transformation. The position of the EWG will also direct the incoming nitro group to specific positions. For example, nitration of 3-acetylindole with concentrated nitric acid gives predominantly the 6-nitro derivative.[8]
Q3: Are there any metal-free methods for the nitration of indoles?
A3: Yes, several metal-free methods have been developed to avoid the use of potentially toxic and environmentally harmful metal catalysts. One effective method involves the use of ammonium tetramethylnitrate in combination with trifluoroacetic anhydride.[3][7] This system generates trifluoroacetyl nitrate in situ, which acts as a potent electrophilic nitrating agent under mild, non-acidic conditions.[7]
Q4: Can I achieve dinitration or trinitration of an indole?
A4: Yes, polynitration is possible, but it requires careful control of the reaction conditions. The introduction of the first nitro group deactivates the ring, making subsequent nitrations more challenging.[11]
Dinitration: Stepwise nitration is often employed. For example, 3,6-dinitroindoles can be synthesized by nitrating a 2-methylindole with concentrated nitric acid.[4]
Trinitration: Further nitration of dinitroindoles can lead to trinitro derivatives under more forcing conditions.[4]
Data Presentation
Table 1: Comparison of Nitrating Agents and Conditions for Indole Nitration
Technical Support Center: Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
This guide provides troubleshooting and frequently asked questions for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole, a process often approached via the Fischer indole synthesis. Frequently Asked Questions (FAQs)...
Author: BenchChem Technical Support Team. Date: November 2025
This guide provides troubleshooting and frequently asked questions for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole, a process often approached via the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route for 2-tert-Butyl-7-chloro-4-nitroindole?
A1: The most common and versatile method for synthesizing substituted indoles is the Fischer indole synthesis.[1][2][3] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3][4] For the target molecule, this would likely involve the reaction of (2-chloro-5-nitrophenyl)hydrazine with pinacolone (3,3-dimethyl-2-butanone).
Q2: Why is direct nitration of 2-tert-Butyl-7-chloroindole not a recommended approach?
A2: Direct nitration of an indole ring using standard acidic conditions (e.g., HNO₃/H₂SO₄) often leads to polymerization and the formation of undesirable byproducts.[5][6] If electrophilic substitution does occur, it is highly regioselective for the 3-position, not the 4-position of the benzene ring.[5] Therefore, it is more strategic to introduce the nitro group via the starting phenylhydrazine.
Q3: What are the common catalysts used in the Fischer indole synthesis?
A3: A variety of Brønsted and Lewis acids can be used. Common Brønsted acids include polyphosphoric acid (PPA), hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid.[1][2][3] Frequently used Lewis acids are zinc chloride (ZnCl₂), boron trifluoride (BF₃), and aluminum chloride (AlCl₃).[1][2][3][4] The choice of catalyst can significantly impact the reaction's success and yield.[2]
Q4: How can I purify the final product, 2-tert-Butyl-7-chloro-4-nitroindole?
A4: Purification of nitroindole derivatives often involves column chromatography.[7] A common mobile phase for such compounds is a mixture of ethyl acetate and petroleum ether.[7] Recrystallization from a suitable solvent system may also be an effective purification method.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Potential Cause
Suggested Solution
Rationale
Deactivated Arylhydrazine
Increase reaction temperature or use a stronger acid catalyst (e.g., PPA or a stronger Lewis acid).
The starting (2-chloro-5-nitrophenyl)hydrazine contains two strong electron-withdrawing groups (nitro and chloro), which can deactivate the aromatic ring and hinder the key[5][5]-sigmatropic rearrangement step of the Fischer indole synthesis.[8]
Incorrect Acid Catalyst
Screen a variety of Brønsted and Lewis acid catalysts.
The success of the Fischer indole synthesis is highly dependent on the choice of acid catalyst, and the optimal catalyst can vary depending on the specific substrates.[1][2]
Decomposition of Starting Material or Product
Lower the reaction temperature and monitor the reaction closely by TLC.
Indoles can be unstable under strongly acidic conditions and high temperatures, leading to polymerization or degradation.[5][6]
Steric Hindrance
Prolong the reaction time.
The bulky tert-butyl group from pinacolone may cause steric hindrance, slowing down the reaction rate.
Issue 2: Formation of Multiple Products (Impure Product)
Potential Cause
Suggested Solution
Rationale
Side Reactions
Optimize the reaction temperature and consider a slower addition of the acid catalyst.
The Fischer indole synthesis can be accompanied by side reactions such as aldol condensation or Friedel-Crafts-type products.[1][2] Careful control of reaction conditions can help minimize these.
Isomer Formation
Verify the structure and purity of the starting (2-chloro-5-nitrophenyl)hydrazine.
The regiochemistry of the final product is determined by the substitution pattern of the starting arylhydrazine. Impurities in the starting material can lead to the formation of isomeric indole products.
Polymerization
Use a milder acid catalyst or a non-acidic method if possible.
Strong acids can cause the indole product to polymerize.[5][6]
Experimental Protocols
Key Experiment: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
Disclaimer: This is a representative protocol. Researchers should conduct their own literature search and risk assessment before proceeding.
Materials:
(2-chloro-5-nitrophenyl)hydrazine
Pinacolone (3,3-dimethyl-2-butanone)
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
Ethanol or another suitable solvent
Sodium bicarbonate solution
Ethyl acetate
Brine
Anhydrous sodium sulfate
Procedure:
In a round-bottom flask, dissolve (2-chloro-5-nitrophenyl)hydrazine (1 equivalent) and pinacolone (1.1 equivalents) in a suitable solvent like ethanol.
Add the acid catalyst (e.g., ZnCl₂, 1.2 equivalents) to the mixture. If using PPA, it often serves as both the solvent and the catalyst.
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used, typically ranging from 80°C to 140°C).
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Once the reaction is complete, cool the mixture to room temperature.
If using a solid acid catalyst, filter it off. If using PPA, carefully pour the reaction mixture into ice water.
Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
Concentrate the solvent under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in petroleum ether).
Data Presentation
Table 1: Typical Reaction Parameters for Fischer Indole Synthesis
Parameter
Typical Range/Value
Notes
Temperature
80°C - 180°C
Highly dependent on the reactivity of the substrates and the catalyst used.[2]
Reaction Time
2 - 24 hours
Monitor by TLC to determine completion.
Arylhydrazine:Ketone Ratio
1:1 to 1:1.2
A slight excess of the ketone is often used.
Catalyst Loading
Catalytic to stoichiometric amounts
Lewis acids are often used in stoichiometric amounts, while Brønsted acids can be used as solvents.[1][4]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield in the synthesis.
Simplified Fischer Indole Synthesis Pathway
Caption: A simplified diagram of the Fischer indole synthesis pathway.
Alternative reagents for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-tert-Butyl-7-chlo...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole. This resource explores alternative reagents and provides structured data to address common experimental challenges.
Synthetic Strategy Overview
The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole presents a significant challenge in controlling regioselectivity. Direct nitration of a 2-tert-butyl-7-chloroindole scaffold is unlikely to yield the desired 4-nitro isomer in high yield, as electrophilic substitution on the indole ring typically favors the 3, 5, or 6 positions. A more robust and regioselective approach involves the Fischer indole synthesis, which builds the indole core from a pre-functionalized phenylhydrazine.
This guide will focus on a proposed synthetic pathway utilizing the Fischer indole synthesis, followed by a discussion of alternative reagents for direct nitration and chlorination of an indole core, should that be a preferred, albeit more challenging, route.
Caption: Proposed synthetic workflows for 2-tert-Butyl-7-chloro-4-nitroindole.
Alternative Reagents: A Comparative Analysis
For researchers exploring alternatives to classical reagents, the following tables summarize potential substitutes for the key nitration and chlorination steps.
Table 1: Alternative Nitrating Agents
Reagent System
Typical Conditions
Advantages
Disadvantages
Nitric Acid / Sulfuric Acid
0 °C to rt
Inexpensive, potent
Harshly acidic, poor regioselectivity, potential for oxidation and side reactions
Non-acidic, mild conditions, high regioselectivity for the 3-position in unsubstituted indoles.[1][2]
Reagent cost, potential for trifluoroacetylation
tert-Butyl nitrite
Room temperature, Acetonitrile
Mild, metal-free, can offer good regioselectivity in certain systems.[3][4]
May require radical initiation, regioselectivity is substrate-dependent
Dinitrogen pentoxide (N₂O₅)
Low temperature, inert solvent
Eco-friendly, can be used stoichiometrically.
Can be explosive, requires careful handling
Acetyl nitrate
Low temperature, Acetic anhydride
More selective than mixed acid.
Thermally unstable, explosion risk
Table 2: Alternative Chlorinating Agents
Reagent
Typical Conditions
Advantages
Disadvantages
N-Chlorosuccinimide (NCS)
Room temperature, various solvents
Readily available, easy to handle
Can lead to over-chlorination, regioselectivity issues
tert-Butyl hypochlorite (tBuOCl)
40-60 °C, Ethyl acetate
Versatile for chlorination and chlorooxidation, can be selective.[5][6][7]
Light-sensitive, can be explosive
Sulfuryl chloride (SO₂Cl₂)
0 °C to rt, various solvents
Inexpensive, effective
Can be aggressive, may require a catalyst for regioselectivity
2-Chloro-1,3-bis(methoxycarbonyl)guanidine
Room temperature
High reactivity
Reagent cost and availability
N-Acetoxy-N-chloro-4-nitrobenzamide
Room temperature
High regioselectivity in some cases
Reagent cost and availability
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole (Proposed)
Step 1: Synthesis of 2-Chloro-5-nitrophenylhydrazine
Diazotization: Dissolve 2-chloro-5-nitroaniline in concentrated hydrochloric acid and cool to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
Reduction: Prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool to 0 °C. Add the diazonium salt solution slowly to the tin(II) chloride solution, keeping the temperature below 10 °C. Stir for 2-3 hours at this temperature.
Work-up: Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, while cooling in an ice bath. Extract the product with diethyl ether or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude hydrazine.
Step 2: Condensation and Cyclization
Dissolve 2-chloro-5-nitrophenylhydrazine and a slight excess of pinacolone (3,3-dimethyl-2-butanone) in a suitable solvent such as ethanol or toluene.
Add an acid catalyst, such as polyphosphoric acid (PPA) or a Lewis acid like zinc chloride.
Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
Work-up: After completion, cool the reaction mixture and pour it into ice water. Neutralize with a suitable base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Troubleshooting and FAQs
Caption: Troubleshooting common issues in the Fischer indole synthesis.
Q1: My Fischer indole synthesis is not working. What are the common points of failure?
A1: The Fischer indole synthesis can be sensitive to several factors.[8]
Hydrazine Quality: The starting phenylhydrazine must be pure. Impurities or decomposition can inhibit the reaction. It is often best to use freshly prepared hydrazine.
Acid Catalyst: The choice and amount of acid catalyst are crucial. Polyphosphoric acid (PPA) is often effective, but other Brønsted or Lewis acids can be screened. The acid strength can influence the reaction outcome.[9]
Reaction Conditions: Temperature and reaction time need to be optimized. Some reactions require high temperatures to proceed efficiently.
Substituent Effects: Electron-withdrawing groups on the phenylhydrazine ring can make the cyclization step more difficult.[1]
Q2: I am attempting a direct nitration of 2-tert-butyl-7-chloroindole and getting a mixture of isomers. How can I improve the regioselectivity for the 4-position?
A2: Direct nitration of the indole ring is notoriously difficult to control, with the 3-position being the most electronically favored for electrophilic attack.[1] Nitration at the 4-position is challenging due to steric hindrance from the peri-position and the electronic preferences of the indole system.
Protecting Groups: N-protection of the indole (e.g., with a tosyl or Boc group) can alter the electronic distribution and potentially favor different positions, though the 4-position is still unlikely to be the major product.
Alternative Reagents: While milder nitrating agents (see Table 1) can reduce side reactions, they may not significantly alter the inherent regioselectivity of the indole nucleus.
Recommended Approach: The most reliable method to obtain the 4-nitro isomer is to introduce the nitro group before the indole ring is formed, as outlined in the Fischer indole synthesis protocol.
Q3: What are the main challenges in purifying substituted nitroindoles?
A3: The purification of nitroindoles, especially when isomeric mixtures are present, can be challenging.
Chromatography: Isomers of nitroindoles often have very similar polarities, making their separation by column chromatography difficult.[10] Careful selection of the eluent system and using a high-performance stationary phase can improve separation.
Crystallization: If the desired product is a solid, fractional crystallization can be an effective purification method. Screening different solvent systems is recommended.
Characterization: Thorough characterization (NMR, MS) is essential to confirm the identity and purity of the isolated isomers.[11]
Q4: For the direct chlorination of 2-tert-butyl-4-nitroindole, which position is most likely to be chlorinated?
A4: In an existing 2-tert-butyl-4-nitroindole system, the directing effects of the substituents will determine the position of chlorination. The tert-butyl group at the 2-position and the nitro group at the 4-position are both deactivating towards electrophilic substitution on the benzene ring. However, the pyrrole ring remains relatively electron-rich. Electrophilic chlorination would likely occur at the available positions on the pyrrole ring (e.g., 3-position) or potentially at the 5 or 6-positions of the benzene ring, depending on the specific reaction conditions and the chlorinating agent used. Achieving selective chlorination at the 7-position would be difficult and likely a low-yield process. This further supports the Fischer indole synthesis as the preferred route where the chloro-substituent is incorporated from the start.
Preventing degradation of 2-tert-Butyl-7-chloro-4-nitroindole during storage
Welcome to the technical support center for 2-tert-Butyl-7-chloro-4-nitroindole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compo...
Author: BenchChem Technical Support Team. Date: November 2025
Welcome to the technical support center for 2-tert-Butyl-7-chloro-4-nitroindole. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during storage and in troubleshooting common issues encountered during its handling and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 2-tert-Butyl-7-chloro-4-nitroindole?
A1: To ensure the long-term stability of 2-tert-Butyl-7-chloro-4-nitroindole, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, moisture, and high temperatures should be minimized to prevent degradation. For optimal preservation, store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from oxidation.
Q2: I've observed a change in the color of my stored 2-tert-Butyl-7-chloro-4-nitroindole. What could be the cause?
A2: A change in color, such as darkening or the appearance of discoloration, often indicates chemical degradation. Potential causes include oxidation of the indole ring, reduction of the nitro group, or photodegradation. It is crucial to re-analyze the purity of the compound before use.
Q3: My analytical results show the presence of new impurities in my sample of 2-tert-Butyl-7-chloro-4-nitroindole after storage. What are the likely degradation products?
A3: The presence of new impurities suggests that the compound has degraded. Based on the structure of 2-tert-Butyl-7-chloro-4-nitroindole, likely degradation pathways include oxidation of the indole nucleus to form oxindole derivatives, or reduction of the nitro group to a nitroso, hydroxylamino, or amino group.
Q4: Can the chloro or tert-butyl substituents be involved in degradation?
A4: While the indole ring and the nitro group are generally more susceptible to degradation, cleavage of the tert-butyl group or dechlorination under harsh conditions (e.g., strong acid/base or high heat) cannot be entirely ruled out, although these are typically less common degradation pathways under standard storage conditions.
Q5: How can I monitor the stability of 2-tert-Butyl-7-chloro-4-nitroindole over time?
A5: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach for monitoring the purity of your compound over time. This involves developing an HPLC method that can separate the intact 2-tert-Butyl-7-chloro-4-nitroindole from its potential degradation products. Regular analysis of stored samples will allow you to track any changes in purity.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptoms:
Appearance of one or more new peaks in the HPLC chromatogram of a stored sample compared to a freshly prepared standard.
A decrease in the peak area of the main compound.
Possible Causes & Solutions:
Potential Cause
Troubleshooting Steps
Oxidative Degradation
1. Confirm Identity: Attempt to identify the new peaks using mass spectrometry (MS) to check for masses corresponding to oxidized products (e.g., addition of one or more oxygen atoms). 2. Storage Review: Ensure the compound is stored under an inert atmosphere and protected from air. 3. Antioxidant Use: For solutions, consider the addition of a suitable antioxidant, but verify its compatibility with your downstream applications.
Reductive Degradation
1. Confirm Identity: Use MS to look for masses corresponding to the reduction of the nitro group (e.g., -NO2 to -NO, -NHOH, or -NH2). 2. Storage Environment: Avoid storage with potential reducing agents. Ensure storage containers are clean and free of contaminants.
Photodegradation
1. Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil. 2. Handling Practices: Minimize exposure to ambient and direct light during sample preparation and analysis.
Hydrolytic Degradation
1. Moisture Control: Store the compound in a desiccator. Ensure solvents used for preparing solutions are anhydrous. 2. pH Control: If in solution, ensure the pH is neutral and buffered if necessary, as acidic or basic conditions can promote hydrolysis.
Issue 2: Inconsistent Experimental Results
Symptoms:
Variability in biological activity or analytical readouts from experiments using different batches or ages of the compound.
Possible Causes & Solutions:
Potential Cause
Troubleshooting Steps
Compound Degradation
1. Purity Check: Before each experiment, verify the purity of the 2-tert-Butyl-7-chloro-4-nitroindole sample by HPLC. 2. Use Fresh Samples: Whenever possible, use a freshly opened or recently purified batch of the compound for critical experiments. 3. Standardize Storage: Implement and adhere to a strict storage protocol for all batches of the compound.
Solution Instability
1. Fresh Solutions: Prepare solutions of the compound fresh for each experiment. 2. Solvent Effects: Investigate the stability of the compound in your chosen solvent. Some solvents can promote degradation. Consider performing a short-term stability study in your experimental solvent.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Purity Assessment
This protocol outlines a general approach for developing an HPLC method to separate 2-tert-Butyl-7-chloro-4-nitroindole from its potential degradation products.
1. Instrumentation and Columns:
HPLC system with a UV detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
2. Mobile Phase and Gradient:
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
A gradient elution is recommended to ensure the separation of compounds with a range of polarities. A starting point could be:
0-5 min: 30% B
5-25 min: 30% to 90% B
25-30 min: 90% B
30-35 min: 90% to 30% B
35-40 min: 30% B
3. Method Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Detection Wavelength: 254 nm and 320 nm (or scan for optimal wavelength)
4. Sample Preparation:
Prepare a stock solution of 2-tert-Butyl-7-chloro-4-nitroindole in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.
5. Forced Degradation Study for Method Validation:
To ensure the method is "stability-indicating," a forced degradation study should be performed. This involves intentionally degrading the compound under various stress conditions to generate potential degradation products.[1][2][3][4]
Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60 °C for 24 hours.
Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60 °C for 24 hours.
Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.
Thermal Degradation: Expose the solid compound to 80 °C for 48 hours.
Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC method to confirm that the degradation product peaks are well-resolved from the parent compound peak.
Visualizations
Caption: Potential degradation pathways for 2-tert-Butyl-7-chloro-4-nitroindole.
Caption: Workflow for assessing the purity of 2-tert-Butyl-7-chloro-4-nitroindole.
Technical Support Center: Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole. The proposed and most common synthetic route...
Author: BenchChem Technical Support Team. Date: November 2025
This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole. The proposed and most common synthetic route is the Fischer indole synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis.
Issue 1: Low or No Yield of the Desired Product
Question: My Fischer indole synthesis reaction is giving a very low yield or no product at all. What are the potential causes and how can I resolve this?
Answer: Low to no yield in a Fischer indole synthesis can stem from several factors:
Purity of Starting Materials: Ensure the (2-chloro-5-nitrophenyl)hydrazine and pinacolone are of high purity. Impurities in the hydrazine can inhibit the reaction.
Acid Catalyst: The choice and concentration of the acid catalyst are critical.[1][2] If using a Brønsted acid like polyphosphoric acid (PPA) or sulfuric acid, ensure it is not too dilute, as water can hinder the reaction. Consider switching to a Lewis acid such as ZnCl₂ or BF₃·OEt₂, which can sometimes improve yields for specific substrates.[1]
Reaction Temperature: The cyclization step often requires elevated temperatures.[2] If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to decomposition of the starting materials or product. We recommend starting at around 80-100 °C and optimizing from there.
Reaction Time: The reaction may be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Issue 2: Formation of Multiple Products and Isomers
Question: My TLC and NMR analysis show multiple spots/peaks, suggesting the formation of isomers or byproducts. How can I improve the regioselectivity and minimize side reactions?
Answer: The formation of multiple products is a known challenge in Fischer indole synthesis.
Isomeric Products: With a substituted phenylhydrazine like (2-chloro-5-nitrophenyl)hydrazine, there is a possibility of forming isomeric indoles. The direction of the cyclization is influenced by the electronic and steric effects of the substituents. While the 7-chloro-4-nitro isomer is the expected major product, the 5-chloro-4-nitro isomer could potentially form. Optimizing the acid catalyst and temperature may influence the isomeric ratio.
Side Reactions: Incomplete hydrazone formation or side reactions of the hydrazone can lead to impurities. Ensure the initial condensation of the hydrazine and ketone goes to completion before proceeding with the cyclization.
Purification: Careful column chromatography is essential for separating isomers. A gradient elution with a solvent system like ethyl acetate/petroleum ether may be effective.[3]
Issue 3: Difficulty in Product Purification
Question: I am having trouble purifying the final product. The compound seems to be streaking on the TLC plate, and column chromatography is not giving clean separation. What can I do?
Answer: Purification of nitro-containing aromatic compounds can be challenging.
TLC Analysis: If streaking is observed on the TLC plate, it might be due to the acidic nature of the compound or its interaction with the silica gel. Adding a small amount of a modifying solvent like acetic acid or triethylamine to the eluent can sometimes improve the spot shape.
Column Chromatography: Use a high-quality silica gel and a carefully chosen solvent system. A slow and gradual gradient elution is often more effective than an isocratic elution for separating closely related isomers.
Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique. Try different solvents or solvent mixtures (e.g., ethanol, methanol, or ethyl acetate/hexanes) to find suitable conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route to 2-tert-Butyl-7-chloro-4-nitroindole?
A1: The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles and is the recommended approach.[1][2] This involves the reaction of (2-chloro-5-nitrophenyl)hydrazine with pinacolone in the presence of an acid catalyst.
Q2: How do I prepare the (2-chloro-5-nitrophenyl)hydrazine starting material?
A2: (2-chloro-5-nitrophenyl)hydrazine can be synthesized from 2-chloro-5-nitroaniline via diazotization followed by reduction of the resulting diazonium salt.
Q3: What are the typical reaction conditions for the Fischer indole synthesis of this compound?
A3: A general starting point would be to react equimolar amounts of (2-chloro-5-nitrophenyl)hydrazine and pinacolone in a high-boiling solvent with an acid catalyst. See the experimental protocol section for more details.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable eluent (e.g., 20-30% ethyl acetate in petroleum ether) and visualize the spots under UV light. The starting materials and the final indole product should have different Rf values.
Q5: What are the safety precautions I should take?
A5: Phenylhydrazines can be toxic and are potential skin sensitizers. Nitro compounds can be explosive, although this is less of a concern for this specific molecule under normal laboratory conditions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle all chemicals with care.
Data Presentation
Table 1: Summary of Typical Fischer Indole Synthesis Conditions and Outcomes
Parameter
Condition
Expected Outcome/Remarks
Starting Materials
(2-chloro-5-nitrophenyl)hydrazine, Pinacolone
High purity is crucial for good yield.
Acid Catalyst
Polyphosphoric acid (PPA)
Often gives good yields but can be viscous and difficult to stir.
Sulfuric acid (H₂SO₄)
A strong and effective catalyst, but can cause charring at high temperatures.
Zinc chloride (ZnCl₂)
A common Lewis acid catalyst, can be milder than strong Brønsted acids.[1]
Boron trifluoride etherate (BF₃·OEt₂)
Another effective Lewis acid catalyst.
Solvent
Toluene, Xylene, or neat (no solvent)
High-boiling point solvents are often preferred to achieve the necessary reaction temperature.
Temperature
80 - 120 °C
Temperature needs to be optimized; too low may result in no reaction, too high can cause decomposition.
Reaction Time
2 - 24 hours
Monitor by TLC to determine completion.
Yield
40 - 70% (typical for Fischer indole)
Highly dependent on the specific conditions and purity of reagents.
Experimental Protocols
Protocol 1: Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole via Fischer Indole Synthesis
Hydrazone Formation (Optional but recommended):
In a round-bottom flask, dissolve (2-chloro-5-nitrophenyl)hydrazine (1.0 eq) in ethanol.
Add pinacolone (1.1 eq) and a catalytic amount of acetic acid.
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the hydrazine.
The resulting hydrazone can be isolated by filtration or used directly in the next step after solvent removal.
Indolization (Cyclization):
To the crude hydrazone (or a mixture of the hydrazine and ketone), add an excess of the acid catalyst (e.g., polyphosphoric acid, approximately 10 times the weight of the hydrazine).
Heat the reaction mixture to 80-100 °C with vigorous stirring.
Monitor the reaction by TLC until the starting material is consumed (typically 2-6 hours).
Carefully pour the hot reaction mixture into a beaker of ice water with stirring.
Neutralize the aqueous solution with a base (e.g., sodium hydroxide solution) until it is basic to litmus paper.
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification:
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether as the eluent.
Combine the fractions containing the pure product and evaporate the solvent.
If necessary, further purify the product by recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole.
Caption: Troubleshooting decision tree for low product yield.
Comparing the reactivity of 2-tert-Butyl-7-chloro-4-nitroindole with other nitroindoles
Understanding the Reactivity of Substituted Nitroindoles The reactivity of the indole ring is significantly influenced by its substituents. Electron-donating groups (EDGs) generally increase the electron density of the i...
Author: BenchChem Technical Support Team. Date: November 2025
Understanding the Reactivity of Substituted Nitroindoles
The reactivity of the indole ring is significantly influenced by its substituents. Electron-donating groups (EDGs) generally increase the electron density of the indole nucleus, making it more susceptible to electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, favoring nucleophilic attack. The position of these substituents also plays a crucial role in directing the regioselectivity of reactions.
In the case of 2-tert-Butyl-7-chloro-4-nitroindole , the key substituents influencing its reactivity are:
4-Nitro group: A strong electron-withdrawing group that deactivates the benzene portion of the indole ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.
7-Chloro group: An electron-withdrawing group via induction but a weak electron-donating group through resonance. It generally acts as a deactivating group for electrophilic substitution and is an ortho-, para-director.[1][2]
2-tert-Butyl group: A bulky, weakly electron-donating group. Its primary influence is steric hindrance, which can significantly impact the accessibility of reagents to the C2 and C3 positions of the indole ring.[3][4]
Electrophilic Substitution
Electrophilic substitution is a hallmark reaction of the electron-rich indole nucleus, typically occurring at the C3 position. However, the presence of a strong electron-withdrawing nitro group at C4 in 2-tert-Butyl-7-chloro-4-nitroindole is expected to significantly deactivate the entire indole system towards electrophilic attack. The chloro group at C7 further contributes to this deactivation.
Inferred Reactivity of 2-tert-Butyl-7-chloro-4-nitroindole:
Due to the strong deactivating effect of the 4-nitro and 7-chloro groups, electrophilic substitution on this molecule is predicted to be significantly slower than on unsubstituted indole or indoles bearing electron-donating groups. The bulky tert-butyl group at the C2 position would likely sterically hinder attack at the C3 position, further reducing reactivity. Any electrophilic attack, if it were to occur, would be slow and require harsh reaction conditions.
Comparative Data for other Nitroindoles:
While specific kinetic data is scarce, the yields of nitration for various substituted indoles can provide a qualitative comparison of reactivity.
Experimental Protocol: General Procedure for Nitration of N-Boc-Indoles
To a solution of the N-Boc-indole (1.0 mmol) in acetonitrile (5 mL) at 0 °C is added tetramethylammonium nitrate (1.1 mmol) followed by the dropwise addition of trifluoroacetic anhydride (1.5 mmol). The reaction mixture is stirred at 0 °C for 1-2 hours. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[5]
Nucleophilic Substitution
The electron-deficient nature of the benzene ring in 4-nitroindoles, created by the strong electron-withdrawing nitro group, makes them susceptible to nucleophilic aromatic substitution (SNA_r). The chlorine atom at the C7 position of 2-tert-Butyl-7-chloro-4-nitroindole is a potential leaving group for such a reaction.
Inferred Reactivity of 2-tert-Butyl-7-chloro-4-nitroindole:
The 4-nitro group will activate the C7 position towards nucleophilic attack. However, the bulky tert-butyl group at C2, while not directly on the benzene ring, could exert some long-range steric hindrance, potentially slowing the reaction compared to less hindered 4-nitroindoles. The reactivity will also be highly dependent on the nature of the nucleophile.
Comparative Data for other Nitroindoles:
The following table presents data for the nucleophilic substitution of 1-methoxy-6-nitroindole-3-carbaldehyde, which demonstrates the feasibility of such reactions on a nitroindole scaffold.
Experimental Protocol: General Procedure for Nucleophilic Substitution on 1-methoxy-6-nitroindole-3-carbaldehyde
To a solution of 1-methoxy-6-nitroindole-3-carbaldehyde (1.0 mmol) in dry DMF (5 mL) is added the nucleophile (1.2 mmol) and a suitable base (e.g., NaH, 1.2 mmol) at room temperature. The reaction mixture is stirred for the time indicated in the literature. After completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[6]
Reduction of the Nitro Group
The reduction of the nitro group to an amino group is a fundamental transformation in the synthesis of many biologically active indole derivatives. This reaction can be achieved using various reducing agents.
Inferred Reactivity of 2-tert-Butyl-7-chloro-4-nitroindole:
The reduction of the 4-nitro group in 2-tert-Butyl-7-chloro-4-nitroindole is expected to proceed readily under standard reduction conditions. However, the bulky tert-butyl group at the C2 position and the chloro group at C7 may influence the choice of reducing agent and reaction conditions to avoid side reactions or incomplete reduction.[7] For instance, catalytic hydrogenation might be slower due to potential steric hindrance around the catalyst's active site.
Comparative Data for other Nitroindoles:
A variety of methods are available for the reduction of nitroarenes, and the choice of reagent can influence the outcome, especially in the presence of other functional groups.
Experimental Protocol: General Procedure for the Reduction of a Nitroindole with SnCl₂
To a solution of the nitroindole (1.0 mmol) in ethanol (10 mL) is added a solution of tin(II) chloride dihydrate (4.0 mmol) in concentrated hydrochloric acid (2 mL). The mixture is heated at reflux for 1-3 hours. After cooling to room temperature, the mixture is poured into ice-water and basified with a concentrated sodium hydroxide solution. The resulting precipitate is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated to give the corresponding aminoindole.
Visualizing Reaction Pathways and Workflow
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a representative reaction pathway and a general experimental workflow.
A simplified pathway for electrophilic aromatic substitution on a substituted nitroindole.
A general workflow for a typical organic synthesis experiment.
Conclusion
While a direct, data-driven comparison of the reactivity of 2-tert-Butyl-7-chloro-4-nitroindole with other nitroindoles is hampered by the lack of specific experimental data, a qualitative assessment based on the electronic and steric effects of its substituents provides valuable insights for researchers. The presence of the strong electron-withdrawing 4-nitro group, combined with the deactivating 7-chloro substituent, is expected to render the indole nucleus significantly less reactive towards electrophilic substitution. Conversely, these same groups should activate the C7 position for nucleophilic aromatic substitution, although the bulky 2-tert-butyl group may present some steric hindrance. The reduction of the nitro group is anticipated to be a feasible and useful transformation for accessing the corresponding aminoindole, a versatile precursor for further derivatization. The provided experimental protocols for analogous nitroindoles offer a solid starting point for the development of synthetic routes involving 2-tert-Butyl-7-chloro-4-nitroindole. Further experimental studies are warranted to quantify the reactivity of this specific indole derivative and to fully elucidate its synthetic potential.
Comparative Analysis of the Predicted Biological Activity of 2-tert-Butyl-7-chloro-4-nitroindole Based on Structurally Related Compounds
A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 2-tert-Butyl-7-chloro-4-nitroindole. However, by examining the structure-activity relationships...
Author: BenchChem Technical Support Team. Date: November 2025
A comprehensive review of available scientific literature reveals a notable absence of specific biological activity data for 2-tert-Butyl-7-chloro-4-nitroindole. However, by examining the structure-activity relationships of analogous indole derivatives, we can infer its potential biological profile. This guide synthesizes findings from studies on various substituted indoles to provide a comparative and predictive overview.
Introduction to Indole Derivatives in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Researchers have extensively modified the indole ring at various positions to modulate its pharmacological properties, leading to the development of agents with antitumor, anti-inflammatory, and antimicrobial effects.[3][4] The biological activity of these derivatives is highly dependent on the nature and position of their substituents.
Comparative Biological Activity of Substituted Indoles
To predict the biological activity of 2-tert-Butyl-7-chloro-4-nitroindole, this section summarizes the observed activities of indole derivatives bearing similar substitutions (tert-butyl, chloro, and nitro groups) at various positions on the indole ring.
Compound/Derivative Class
Key Structural Features
Biological Activity
Quantitative Data (e.g., IC50)
Reference
4-Nitroindole Derivatives
Nitro group at position 4
Weakly or non-mutagenic in Salmonella TA98 and TA100.
Based on the available data, the presence of a nitro group at the 4-position, as seen in the target molecule, has been associated with weak or no mutagenic activity in certain assays.[4] However, other studies on 5-nitroindoles have demonstrated potent anticancer activity through mechanisms like c-Myc inhibition.[5][6] The 7-chloro substitution, while studied in the context of quinolines, suggests that substitution at this position is tolerated and can contribute to biological activity.[7] The 2-tert-butyl group's influence is less clear from the direct indole literature, but studies on tert-butylated phenols indicate a potential for cytotoxicity.[8]
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of novel indole derivatives.
Cell Viability (MTT) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.
Cell Seeding: Cancer cell lines (e.g., MCF-7, SW480, SMMC-7721, HL-60, or A549) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., 2-tert-Butyl-7-chloro-4-nitroindole and comparators) and incubated for a specified period, typically 48 or 72 hours.
MTT Addition: Following incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.
Cell Cycle Analysis
Flow cytometry is employed to determine the effect of a compound on the cell cycle distribution.
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period (e.g., 24 or 48 hours).
Cell Harvesting and Fixation: The cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at 4°C.
Staining: The fixed cells are washed again with PBS and then stained with a solution containing propidium iodide (PI) and RNase A.
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified.
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the processes involved in evaluating the biological activity of novel compounds and their potential mechanisms of action, the following diagrams are provided.
General workflow for in vitro cytotoxicity testing.
Hypothetical signaling pathway inhibited by indole derivatives.
Conclusion
While direct experimental evidence for the biological activity of 2-tert-Butyl-7-chloro-4-nitroindole is currently unavailable, a comparative analysis of structurally similar compounds provides valuable insights into its potential pharmacological profile. The existing literature on substituted indoles suggests that this compound may exhibit biological activity, with the specific nature and potency being highly dependent on the interplay between the tert-butyl, chloro, and nitro substituents. The presence of the 4-nitro group might confer a different activity profile compared to the more extensively studied 5-nitroindoles. Further experimental evaluation, following the protocols outlined in this guide, is necessary to elucidate the specific biological effects and therapeutic potential of 2-tert-Butyl-7-chloro-4-nitroindole.
Spectroscopic Showdown: Unraveling the Molecular Fingerprints of 2-tert-Butyl-7-chloro-4-nitroindole and Its Precursors
For Immediate Release In the intricate world of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a detailed spectroscopic comparison of the complex i...
Author: BenchChem Technical Support Team. Date: November 2025
For Immediate Release
In the intricate world of drug discovery and organic synthesis, the precise characterization of novel molecules is paramount. This guide provides a detailed spectroscopic comparison of the complex indole derivative, 2-tert-Butyl-7-chloro-4-nitroindole, and its key precursors. By examining their unique spectral signatures, researchers can gain valuable insights into the structural evolution of the target molecule. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive analysis based on available experimental data for precursor molecules and spectral predictions for the final compound.
A Plausible Synthetic Pathway
The synthesis of 2-tert-Butyl-7-chloro-4-nitroindole can be envisioned through a multi-step process. A plausible route involves the formation of a substituted indole ring, followed by nitration. The following diagram illustrates a potential synthetic pathway, which forms the basis for our spectroscopic comparison.
Caption: Plausible synthetic route to 2-tert-Butyl-7-chloro-4-nitroindole.
Spectroscopic Data Summary
The following table summarizes the available and predicted spectroscopic data for 2-tert-Butyl-7-chloro-4-nitroindole and its precursors. This allows for a direct comparison of their key spectral features.
Predicted: Bathochromic shift compared to the un-nitrated indole
Experimental Protocols
The following are detailed experimental protocols for the key spectroscopic techniques used in the characterization of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
¹H NMR: Spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1 second, and 16-32 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
¹³C NMR: Spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2 seconds, and 512-1024 scans. Chemical shifts are reported in ppm relative to the solvent signal.
Infrared (IR) Spectroscopy
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation: For solid samples, a small amount of the compound was mixed with KBr powder and pressed into a thin pellet. Alternatively, spectra were obtained using an Attenuated Total Reflectance (ATR) accessory.
Data Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Instrument: A mass spectrometer with an electron ionization (EI) source.
Sample Introduction: The sample was introduced via a direct insertion probe or through a gas chromatograph (GC).
Ionization: Electron ionization was performed at 70 eV.
Data Acquisition: Mass spectra were recorded in the m/z range of 50-500.
UV-Visible (UV-Vis) Spectroscopy
Instrument: A dual-beam UV-Vis spectrophotometer.
Sample Preparation: A dilute solution of the compound (typically 10⁻⁵ to 10⁻⁴ M) was prepared in a UV-grade solvent (e.g., ethanol or acetonitrile).
Data Acquisition: The absorption spectrum was recorded in the range of 200-800 nm using a 1 cm path length quartz cuvette.
Spectroscopic Interpretation and Comparison
4-Chloro-2-nitroaniline
The spectroscopic data for 4-chloro-2-nitroaniline provides a clear starting point.
¹H NMR: The aromatic region shows three distinct signals corresponding to the three protons on the benzene ring. The downfield shift of the proton ortho to the nitro group is characteristic. The broad singlet for the amino protons is also a key feature.
IR: The two distinct N-H stretching bands are indicative of a primary amine. The strong absorptions for the nitro group are also readily identifiable.
Mass Spec: The molecular ion peak at m/z 172 and the isotopic pattern for one chlorine atom (M+2 peak with ~1/3 the intensity of M⁺) are definitive.
From Aniline to Hydrazine
The conversion of 4-chloro-2-nitroaniline to (4-chloro-2-nitrophenyl)hydrazine would introduce significant changes in the spectra.
¹H NMR: The appearance of additional exchangeable protons (NH and NH₂) would be expected.
Mass Spec: The molecular ion would shift to a higher m/z of 187.
Formation of the Indole Core: 2-tert-Butyl-7-chloroindole
The Fischer indole synthesis would result in a completely different spectroscopic profile.
¹H NMR: The most notable feature would be the appearance of a sharp singlet integrating to nine protons for the tert-butyl group. The NH proton of the indole ring would also be present, typically as a broad singlet.
IR: The N-H stretching frequency would shift compared to the hydrazine, and the characteristic C-H stretches of the tert-butyl group would appear.
Mass Spec: The molecular ion at m/z 207 would be expected. A prominent fragment would likely be the loss of a methyl group (m/z 192) from the tert-butyl substituent.
Final Nitration to 2-tert-Butyl-7-chloro-4-nitroindole
The introduction of the nitro group at the 4-position of the indole ring would further modify the spectra.
¹H NMR: The number of aromatic protons would decrease, and their chemical shifts would be significantly affected by the strong electron-withdrawing nitro group.
IR: The characteristic symmetric and asymmetric stretching vibrations of the nitro group would be a key diagnostic feature.
UV-Vis: The addition of the nitro group, a strong chromophore, would be expected to cause a bathochromic (red) shift in the maximum absorption wavelength compared to the un-nitrated indole.
By systematically comparing the spectroscopic data of the precursors, a clear picture of the structural changes occurring at each synthetic step emerges. This comparative approach is invaluable for reaction monitoring, intermediate identification, and final product confirmation in the synthesis of complex organic molecules like 2-tert-Butyl-7-chloro-4-nitroindole.
Comparative
Purity Analysis of Synthesized 2-tert-Butyl-7-chloro-4-nitroindole: A Comparative HPLC Guide
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clini...
Author: BenchChem Technical Support Team. Date: November 2025
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is a critical step in the journey from laboratory to clinical application. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of the synthesized intermediate, 2-tert-Butyl-7-chloro-4-nitroindole. The performance of the HPLC method is compared with other analytical techniques, supported by detailed experimental protocols and data.
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy. A validated HPLC method provides a robust assessment of the purity of 2-tert-Butyl-7-chloro-4-nitroindole, effectively separating it from potential process-related impurities and degradation products.
Experimental Protocol: HPLC Purity Determination
Instrumentation: A standard HPLC system equipped with a UV-Vis detector, autosampler, and column oven is utilized.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase: A gradient elution of Acetonitrile (ACN) and 0.1% Trifluoroacetic Acid (TFA) in water.
Gradient Program:
0-5 min: 30% ACN
5-25 min: 30% to 80% ACN
25-30 min: 80% ACN
30-35 min: 80% to 30% ACN
35-40 min: 30% ACN (re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 254 nm
Injection Volume: 10 µL
Sample Preparation:
Accurately weigh approximately 10 mg of the synthesized 2-tert-Butyl-7-chloro-4-nitroindole.
Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and water to obtain a stock solution of 1 mg/mL.
Further dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.
Filter the final solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is determined by calculating the area percentage of the main peak corresponding to 2-tert-Butyl-7-chloro-4-nitroindole relative to the total peak area in the chromatogram.
Comparative Data Analysis
The following table presents hypothetical data from the HPLC analysis of a synthesized batch of 2-tert-Butyl-7-chloro-4-nitroindole, comparing its purity with potential impurities. The identification of these potential impurities is based on common side reactions and unreacted starting materials in indole synthesis.
Compound
Retention Time (min)
Peak Area (%)
Identification
2-tert-Butyl-7-chloro-4-nitroindole
18.5
99.2
Product
Impurity A (Positional Isomer)
16.2
0.3
Potential Impurity
Impurity B (Starting Material)
8.7
0.2
Potential Impurity
Impurity C (Dechlorinated Product)
15.1
0.1
Potential Impurity
Unknown Impurity
22.4
0.2
Unknown
Experimental Workflow for Purity Analysis
The logical flow from sample submission to the final purity report is a critical aspect of quality control in a research and development setting.
Caption: Workflow for HPLC Purity Analysis.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach to purity analysis often provides a more complete picture. Other techniques offer complementary information and can be crucial for comprehensive characterization.
Analytical Technique
Principle
Advantages
Limitations
HPLC-UV
Separation based on polarity, detection by UV absorbance.
High resolution, quantitative accuracy, robust and widely available.
Requires chromophoric compounds, may not detect non-UV active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS)
Separation of volatile compounds based on boiling point and polarity, followed by mass-based detection.
Excellent for volatile impurities (e.g., residual solvents), provides structural information from mass spectra.[1][2]
Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry.
High sensitivity and selectivity, provides molecular weight and structural information of impurities.[1][3]
Higher cost and complexity compared to HPLC-UV.
Quantitative NMR (qNMR)
Measures the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.
Provides a direct measure of purity without the need for a reference standard of the analyte, non-destructive.[4][5]
Lower sensitivity compared to chromatographic methods, requires specialized expertise for accurate quantification.
Signaling Pathway of Analytical Data to Project Progression
The results from purity analysis directly influence the progression of a drug development project. The following diagram illustrates this critical relationship.
Caption: Impact of Purity Analysis on Project Progression.
Conclusion
The purity analysis of synthesized 2-tert-Butyl-7-chloro-4-nitroindole by HPLC provides a reliable and accurate method for quality control. The detailed protocol and comparative data presented in this guide serve as a valuable resource for researchers in the field. For a comprehensive understanding of the impurity profile, especially for regulatory submissions, orthogonal techniques such as LC-MS and qNMR are highly recommended. This integrated analytical approach ensures the quality and safety of pharmaceutical intermediates, paving the way for successful drug development.
Comparative Efficacy of Substituted Chloro-Nitroindole Derivatives as Therapeutic Agents
A Guide for Researchers and Drug Development Professionals The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, those featu...
Author: BenchChem Technical Support Team. Date: November 2025
A Guide for Researchers and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, those featuring chloro and nitro substitutions have garnered significant interest for their potential in treating a range of diseases, most notably cancer and inflammatory conditions. While specific data on 2-tert-Butyl-7-chloro-4-nitroindole remains limited in publicly available research, this guide provides a comparative overview of the efficacy of structurally related substituted chloro- and nitroindole derivatives, supported by experimental data from preclinical studies.
Anticancer Activity of Substituted Nitroindoles
Substituted nitroindole derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent activity against various cancer cell lines. A key mechanism of action for some of these compounds is the stabilization of G-quadruplex DNA structures, particularly in the promoter region of oncogenes like c-Myc, leading to the downregulation of their expression.[1][2]
Table 1: Anticancer Activity of Pyrrolidine-Substituted 5-Nitroindole Derivatives against HeLa Cells [1][3]
Compound
IC50 (µM) against HeLa Cells
Compound 5
5.08 ± 0.91
Compound 7
5.89 ± 0.73
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
The structure-activity relationship (SAR) studies reveal that the presence of a nitro group at the fifth position of the indole core is often crucial for G-quadruplex binding and subsequent anticancer activity.[1] Furthermore, modifications at the N-1 position of the indole can significantly influence the potency of these derivatives.[4] For instance, N-1 methylation has been shown to enhance anticancer activity substantially in some indole series.[4]
Another class of indole derivatives, the pyrrole indolin-2-ones, demonstrates anticancer effects through the inhibition of key receptor tyrosine kinases (RTKs) like VEGFRs and PDGFRs, which are crucial for tumor angiogenesis.[5] Halogen substitution, particularly at the C5 position, has been a successful strategy in this class, as exemplified by the FDA-approved drug Sunitinib.[5]
Anti-inflammatory Potential of Halogenated Indoles
Chronic inflammation is a key factor in the progression of many diseases. Halogenated indole derivatives have been investigated for their anti-inflammatory properties, with studies showing their ability to inhibit the production of pro-inflammatory mediators.
Table 2: Anti-inflammatory Activity of Brominated Indoles [6]
Compound
Inhibition of Nitric Oxide (NO) Production (IC50)
Inhibition of TNFα Production (IC50)
6-Bromoindole
Significant inhibition at 40 µg/mL
Significant inhibition at 40 µg/mL
6-Bromoisatin
Significant inhibition at 40 µg/mL
Significant inhibition at 40 µg/mL
Isatin
~339.8 µM
> 50 µg/mL
IC50 values represent the concentration of the compound required to inhibit 50% of the production of the inflammatory mediator.
SAR studies on brominated indoles have indicated that the position of the halogen atom significantly impacts their anti-inflammatory activity, with substitution at the C5 and C6 positions of isatin-based compounds being particularly effective.[6] The mechanism of action for these compounds often involves the inhibition of the NFκB signaling pathway, a central regulator of inflammation.[6]
Experimental Protocols
Cell Viability Assay (MTT Assay)
To determine the cytotoxic effects of the compounds on cancer cell lines, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly employed.
Cell Seeding: Cancer cells (e.g., HeLa) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.
Formazan Solubilization: The MTT solution is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values are then calculated from the dose-response curves.
Nitric Oxide (NO) Production Assay (Griess Test)
The inhibitory effect of compounds on NO production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7) is measured using the Griess reagent.
Cell Stimulation: Macrophages are seeded in 96-well plates and pre-treated with the test compounds for 1 hour before being stimulated with LPS (e.g., 1 µg/mL) for 24 hours.
Supernatant Collection: The cell culture supernatant is collected.
Griess Reaction: The supernatant is mixed with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubated at room temperature for 10 minutes.
Absorbance Measurement: The absorbance is measured at 540 nm. The concentration of nitrite, a stable product of NO, is determined using a standard curve of sodium nitrite.
Visualizations
Caption: c-Myc signaling pathway and the inhibitory action of 5-nitroindole derivatives.
Caption: Workflow for determining the IC50 of anticancer compounds.
Comparative Guide to Validated Analytical Methods for 2-tert-Butyl-7-chloro-4-nitroindole
For Researchers, Scientists, and Drug Development Professionals High-Performance Liquid Chromatography (HPLC) Reverse-phase HPLC (RP-HPLC) is the recommended technique for the separation and quantification of 2-tert-Buty...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the recommended technique for the separation and quantification of 2-tert-Butyl-7-chloro-4-nitroindole due to its non-polar nature. The presence of the nitroaromatic chromophore allows for sensitive UV detection.
Comparison of HPLC Methods:
Parameter
Method A: Rapid Screening
Method B: High-Resolution Separation
Column
C18, 100 Å, 3.5 µm, 4.6 x 100 mm
Phenyl-Hexyl, 100 Å, 3.5 µm, 4.6 x 150 mm
Mobile Phase A
0.1% Formic Acid in Water
20 mM Potassium Phosphate, pH 2.5
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile
Gradient
50% to 95% B in 10 minutes
40% to 80% B in 20 minutes
Flow Rate
1.2 mL/min
1.0 mL/min
Detection
UV at 270 nm
Diode Array Detector (DAD) at 270 nm
Advantages
Faster analysis time
Better resolution of potential impurities
Disadvantages
May not separate closely related impurities
Longer run time
Experimental Protocol: Method B - High-Resolution Separation
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (60% Mobile Phase A, 40% Mobile Phase B) until a stable baseline is achieved.
Sample Preparation: Dissolve a precisely weighed amount of 2-tert-Butyl-7-chloro-4-nitroindole in acetonitrile to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
Injection: Inject 10 µL of the prepared sample onto the Phenyl-Hexyl column.
Chromatography: Run the gradient program as described in the table above.
Detection: Monitor the elution profile using a DAD detector, collecting spectral data from 200-400 nm. The primary quantification wavelength should be set to 270 nm.
Data Analysis: Integrate the peak corresponding to 2-tert-Butyl-7-chloro-4-nitroindole to determine its retention time and peak area for quantification.
Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry is a suitable technique for determining the molecular weight and fragmentation pattern of 2-tert-Butyl-7-chloro-4-nitroindole, aiding in its structural confirmation.
Predicted Fragmentation Pathway:
The fragmentation of 2-tert-Butyl-7-chloro-4-nitroindole under EI conditions is expected to proceed through several key pathways, including the loss of a methyl group from the tert-butyl substituent, elimination of the nitro group, and cleavage of the chloro group.
Table of Expected Fragments:
m/z (Mass-to-Charge Ratio)
Proposed Fragment
266/268
[M]+• (Molecular Ion)
251/253
[M - CH3]+
220/222
[M - NO2]+
231
[M - Cl]+
191
[M - CH3 - NO2 - H]+
Experimental Protocol:
Sample Introduction: Introduce the sample, dissolved in a volatile solvent like methanol or dichloromethane, into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: Utilize a standard electron ionization energy of 70 eV.
Mass Analysis: Scan a mass range of m/z 50-350 to detect the molecular ion and expected fragment ions.
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of chlorine (approximately 3:1 ratio for M+ and M+2) should be observed for chlorine-containing fragments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural elucidation of 2-tert-Butyl-7-chloro-4-nitroindole. The chemical shifts are influenced by the electron-withdrawing effects of the chloro and nitro groups and the electron-donating nature of the indole nitrogen.
Predicted NMR Data (in CDCl₃):
¹H NMR
Predicted Chemical Shift (ppm)
Multiplicity
Assignment
Indole NH
~8.5
br s
H-1
Aromatic CH
~7.8
d
H-5
Aromatic CH
~7.3
d
H-6
Indole CH
~6.5
s
H-3
tert-Butyl CH₃
~1.4
s
C(CH₃)₃
¹³C NMR
Predicted Chemical Shift (ppm)
Assignment
Quaternary Carbon
~145
C-4
Quaternary Carbon
~140
C-7a
Quaternary Carbon
~135
C-2
Aromatic CH
~125
C-6
Aromatic CH
~120
C-5
Quaternary Carbon
~118
C-7
Quaternary Carbon
~115
C-3a
Indole CH
~105
C-3
Quaternary Carbon
~35
C (CH₃)₃
tert-Butyl CH₃
~30
C(C H₃)₃
Experimental Protocol:
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated chloroform (CDCl₃).
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Standard acquisition parameters should be used.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
Data Analysis: Process the spectra and assign the resonances based on their chemical shifts, multiplicities, and integration values, comparing them to the predicted values and data for similar structures.
Visualizations
Caption: General analytical workflow for 2-tert-Butyl-7-chloro-4-nitroindole.
Validation
A Comparative Guide to the Synthesis of 2-tert-Butyl-7-chloro-4-nitroindole: Benchmarking Proposed Routes Against Published Methodologies
For Researchers, Scientists, and Drug Development Professionals Currently, a direct, published synthetic route for 2-tert-Butyl-7-chloro-4-nitroindole is not available in the peer-reviewed literature. This guide, therefo...
Author: BenchChem Technical Support Team. Date: November 2025
For Researchers, Scientists, and Drug Development Professionals
Currently, a direct, published synthetic route for 2-tert-Butyl-7-chloro-4-nitroindole is not available in the peer-reviewed literature. This guide, therefore, proposes a plausible and efficient synthetic pathway benchmarked against a hypothetical alternative route constructed from established indole functionalization methods. The comparison is based on principles of regioselectivity, reaction efficiency, and the availability of starting materials, supported by data from analogous transformations in published literature.
Proposed Synthetic Pathways: An Overview
Two primary strategies are considered for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole:
Proposed Route 1: Convergent Synthesis via Indole Ring Formation. This approach involves constructing the indole scaffold from a pre-functionalized aniline derivative. This strategy offers superior control over the substitution pattern.
Alternative Route 2: Sequential Electrophilic Substitution. This hypothetical route begins with a simpler indole derivative and introduces the required substituents in a stepwise manner. This common approach often faces challenges with regioselectivity and the deactivating effects of certain functional groups.
Data Presentation: Benchmarking Synthetic Routes
The following table summarizes a comparative analysis of the two proposed synthetic strategies. The performance metrics are estimated based on typical yields and challenges reported for similar reactions in the literature.
Metric
Proposed Route 1: Convergent Synthesis
Alternative Route 2: Sequential Substitution
Rationale & Supporting Data
Overall Plausibility
High
Low to Medium
Route 1 offers a more direct and controllable pathway. Route 2 is likely to suffer from poor regioselectivity and harsh reaction conditions due to the strong deactivating nature of the nitro group.
Regioselectivity Control
Excellent
Poor
In Route 1, the substitution pattern is defined by the starting material. In Route 2, achieving the desired 2,4,7-substitution pattern via electrophilic substitution would be challenging and likely result in a mixture of isomers.
Estimated Number of Steps
3
3
Both routes are designed as three-step sequences for direct comparison.
Potential Overall Yield
Good
Low
Route 1 avoids the introduction of a strongly deactivating group early in the synthesis, which typically leads to higher yields in subsequent steps. Nitration of substituted indoles can be low-yielding.[1]
Reaction Conditions
Mild to Moderate
Potentially Harsh
Route 1 utilizes modern cross-coupling and cyclization reactions that often proceed under mild conditions.[2] Route 2 would likely require aggressive conditions for nitration and subsequent functionalization.[1]
Visualizing the Synthetic Strategies
Proposed Convergent Synthesis Workflow
The following diagram illustrates the proposed three-step convergent synthesis of 2-tert-Butyl-7-chloro-4-nitroindole.
Caption: A proposed three-step synthesis of the target molecule.
Logical Comparison of Synthetic Approaches
This diagram outlines the decision-making process when choosing between the two synthetic strategies, highlighting the critical issue of regioselectivity.
Caption: Decision logic for selecting a synthetic strategy.
Experimental Protocols
The following are detailed, proposed protocols for the convergent synthesis of 2-tert-Butyl-7-chloro-4-nitroindole. These protocols are based on established methods for similar transformations and should be optimized for this specific substrate.
Step 1: Sonogashira Coupling of 2-bromo-6-chloro-3-nitroaniline with 3,3-dimethyl-1-butyne
Objective: To synthesize 2-((3,3-dimethylbut-1-yn-1-yl)amino)-6-chloro-3-nitroaniline.
Materials:
2-bromo-6-chloro-3-nitroaniline
3,3-dimethyl-1-butyne
Palladium(II) acetate (Pd(OAc)₂)
Triphenylphosphine (PPh₃)
Copper(I) iodide (CuI)
Triethylamine (TEA)
Toluene, anhydrous
Procedure:
To a dry, nitrogen-flushed round-bottom flask, add 2-bromo-6-chloro-3-nitroaniline (1.0 eq), Pd(OAc)₂ (0.02 eq), PPh₃ (0.04 eq), and CuI (0.03 eq).
Add anhydrous toluene and triethylamine (3:1 v/v).
Stir the mixture at room temperature for 15 minutes.
Add 3,3-dimethyl-1-butyne (1.5 eq) dropwise.
Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired coupled product.
Step 2: Intramolecular Cyclization to form 2-tert-Butyl-7-chloro-4-nitroindole
Objective: To cyclize the product from Step 1 to form the indole ring. This can be approached via different catalytic systems.
Monitor the reaction by TLC. Upon completion, cool the mixture and extract with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solvent and purify the crude product by column chromatography to afford the final product.
This guide provides a comprehensive starting point for the synthesis of 2-tert-Butyl-7-chloro-4-nitroindole. While the proposed convergent pathway appears most promising, experimental validation and optimization are essential to establish a robust and scalable synthetic route.
Proper Disposal of 2-tert-Butyl-7-chloro-4-nitroindole: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of 2-tert-Buty...
Author: BenchChem Technical Support Team. Date: November 2025
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides detailed, step-by-step guidance for the proper disposal of 2-tert-Butyl-7-chloro-4-nitroindole, a halogenated and nitrated organic compound. Adherence to these procedures is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with safety regulations.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling 2-tert-Butyl-7-chloro-4-nitroindole, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
PPE Category
Specific Recommendations
Hand Protection
Wear nitrile rubber gloves. For tasks with a higher risk of splashing, consider double gloving or using thicker, chemical-resistant gloves such as Viton. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[1]
Eye Protection
ANSI-approved chemical splash goggles are mandatory.[1] A face shield should be worn in situations with a significant splash hazard.
Protective Clothing
A fully buttoned, flame-retardant lab coat should be worn. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.[1] Full-length pants and closed-toe shoes are required at all times.[1]
Respiratory Protection
All handling of 2-tert-Butyl-7-chloro-4-nitroindole should be conducted within a properly functioning chemical fume hood to minimize inhalation of vapors.[1] If work outside a fume hood is unavoidable, a risk assessment must be performed to determine if respiratory protection is necessary.
Waste Segregation and Collection
Proper segregation of chemical waste is a critical step in the disposal process. Due to its chemical structure, 2-tert-Butyl-7-chloro-4-nitroindole must be treated as halogenated organic waste .
Key Segregation Principles:
Do Not Mix: Never mix halogenated organic wastes with non-halogenated organic solvents.[2][3] The disposal methods for these waste streams are different and mixing them can increase disposal costs and create hazardous chemical reactions.[2][4]
Incompatible Materials: Keep halogenated waste separate from acids, bases, oxidizing agents, and metals to prevent dangerous reactions.[1]
Aqueous Waste: Do not mix with aqueous waste streams.[3]
Collection Procedure:
Select a Compatible Container: Use a designated, properly labeled, and leak-proof container, typically a polyethylene or glass bottle provided by your institution's Environmental Health and Safety (EHS) department.[1][4] The container must have a secure, threaded cap.[5]
Labeling: Affix a hazardous waste tag to the container before adding any waste.[4][5] The label must clearly indicate "Hazardous Waste" and list all constituents, including "2-tert-Butyl-7-chloro-4-nitroindole," with their approximate concentrations.
Accumulation: Collect the waste in the designated container, ensuring it is kept closed at all times except when adding waste.[4][5]
Storage of Chemical Waste
Proper storage of hazardous waste is essential to prevent accidents and ensure regulatory compliance.
Storage Parameter
Guideline
Location
Store waste containers in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a ventilated cabinet.[4] The storage area should be cool, dry, and away from direct sunlight or sources of ignition.[1]
Secondary Containment
Always use secondary containment, such as a plastic tub, to capture any potential leaks or spills.[1]
Container Integrity
Ensure the waste container is in good condition, free from cracks or leaks, and the cap is tightly sealed to be "vapor tight" and "spill proof."[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
Spill Cleanup Protocol:
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Containment: For small spills, contain the liquid using an inert absorbent material such as sand, vermiculite, or a commercial spill kit.[6] Do not use combustible materials like paper towels to absorb large quantities of flammable liquids.
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated debris.
Waste Disposal: Place all cleanup materials into a sealed, compatible container and label it as hazardous waste.[6][7] This waste must also be disposed of through the hazardous waste program.
Decontamination: Clean the affected area thoroughly.
Reporting: Report the spill to your laboratory supervisor and EHS department, following your institution's specific procedures. For large or highly hazardous spills, evacuate the area and contact emergency responders immediately.[5]
Final Disposal Procedure
Under no circumstances should 2-tert-Butyl-7-chloro-4-nitroindole be disposed of down the drain or in regular trash.[7][8]
Request Pickup: Once the waste container is nearly full (do not overfill), arrange for its collection by your institution's EHS or hazardous waste management department.
Professional Disposal: The collected halogenated organic waste will be transported to a licensed hazardous waste facility for final disposal, which is typically high-temperature incineration.[2][9] This process is designed to break down the hazardous compounds into less harmful substances under controlled conditions.[9]
Disposal Workflow Diagram
Caption: Disposal Workflow for 2-tert-Butyl-7-chloro-4-nitroindole.
Personal protective equipment for handling 2-tert-Butyl-7-chloro-4-nitroindole
Essential Safety and Handling Guide: 2-tert-Butyl-7-chloro-4-nitroindole This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handlin...
Author: BenchChem Technical Support Team. Date: November 2025
Essential Safety and Handling Guide: 2-tert-Butyl-7-chloro-4-nitroindole
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 2-tert-Butyl-7-chloro-4-nitroindole in a laboratory setting. The information is targeted toward researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risks.
Hazard Assessment of Structurally Similar Compounds
Based on analogous compounds like 2-chloro-4-nitrophenol, the primary hazards associated with 2-tert-Butyl-7-chloro-4-nitroindole are presumed to include:
Skin Irritation: May cause skin irritation upon contact.[1]
Serious Eye Irritation: Poses a risk of serious eye irritation.[1]
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[2]
Environmental Hazard: Chlorinated nitroaromatic compounds are recognized as persistent environmental pollutants.[3][4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling 2-tert-Butyl-7-chloro-4-nitroindole.
Body Part
Recommended PPE
Specifications and Best Practices
Hands
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended for short-term protection.[5] Always inspect gloves for integrity before use and change them immediately upon contamination. For extended handling, consider double-gloving.
Eyes/Face
Safety goggles and face shield
Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over safety glasses, especially when there is a risk of splashing or dust generation.[5]
Body
Laboratory coat and coveralls
A flame-resistant lab coat (e.g., Nomex®) worn over cotton clothing is recommended.[5] For tasks with a higher risk of contamination, chemical-resistant coveralls should be worn.
Feet
Closed-toe shoes
Fully enclosed, chemical-resistant shoes are required to protect against spills.
Respiratory
Respirator
If engineering controls are insufficient to control dust or aerosol exposure, a NIOSH-approved respirator is necessary.[2][5] The type of respirator should be selected based on a formal risk assessment.
Operational Plan for Safe Handling
A systematic approach is crucial for minimizing exposure to 2-tert-Butyl-7-chloro-4-nitroindole. The following workflow outlines the key steps for safe handling from receipt to experimental use.
Figure 1. Step-by-step workflow for the safe handling of 2-tert-Butyl-7-chloro-4-nitroindole.
Experimental Protocols
Weighing the Compound:
Don all required PPE as outlined in the table above.
Perform the weighing procedure inside a certified chemical fume hood or a containment glove box to minimize inhalation exposure.
Use a tared, sealed container to transfer the chemical to the balance.
Employ static control measures, such as an anti-static gun, to prevent dispersal of the powdered compound.
Carefully add the desired amount of the compound to the reaction vessel or a secondary container within the hood.
Clean any minor spills within the hood immediately using appropriate absorbent materials.
Securely close the primary container and decontaminate its exterior before returning it to storage.
Preparing a Solution:
Within the chemical fume hood, add the weighed 2-tert-Butyl-7-chloro-4-nitroindole to the desired solvent in a suitable flask.
Stir the mixture gently to dissolve the compound, avoiding splashing. If necessary, use a magnetic stirrer at a low speed.
Ensure the flask is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
Keep the solution container closed when not in use.
Disposal Plan
The disposal of 2-tert-Butyl-7-chloro-4-nitroindole and associated waste must be managed in accordance with all applicable federal, state, and local regulations for hazardous waste. As a chlorinated nitroaromatic compound, it is considered environmentally persistent.[3][4]
Waste Segregation and Disposal:
Solid Waste: Collect unused or contaminated solid 2-tert-Butyl-7-chloro-4-nitroindole, contaminated PPE (gloves, disposable lab coats), and absorbent materials from spill cleanups in a dedicated, labeled hazardous waste container.
Liquid Waste: Dispose of solutions containing 2-tert-Butyl-7-chloro-4-nitroindole in a labeled, sealed container designated for halogenated organic waste. Do not mix with non-halogenated waste streams.
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container labeled as hazardous waste.
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
The following diagram illustrates the decision-making process for proper waste disposal.
Figure 2. Decision tree for the proper segregation and disposal of waste.